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  • Product: 2-(3,4-Dimethoxyphenyl)thiazolidine
  • CAS: 67189-39-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide to 2-(3,4-Dimethoxyphenyl)thiazolidine: Synthesis, Physicochemical Profiling, and Pharmacological Applications

Executive Summary As drug discovery programs increasingly rely on privileged scaffolds to navigate complex biological targets, the thiazolidine core has emerged as a highly versatile structural motif[1]. Specifically, 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery programs increasingly rely on privileged scaffolds to navigate complex biological targets, the thiazolidine core has emerged as a highly versatile structural motif[1]. Specifically, 2-(3,4-Dimethoxyphenyl)thiazolidine (PubChem CID: 3050896) represents a critical building block in modern medicinal chemistry[1]. By coupling the flexible, hydrogen-bonding capacity of a saturated thiazolidine ring with the lipophilic, electron-rich properties of a 3,4-dimethoxyphenyl moiety, this compound serves as a foundational precursor for novel antimicrobial, antitubercular, and anti-inflammatory agents[1].

This technical guide provides an in-depth analysis of its physicochemical properties, pharmacological mechanisms, and a field-proven, self-validating experimental protocol for its synthesis.

Structural Analysis & Physicochemical Profiling

The rational design of bioactive molecules requires a deep understanding of baseline physicochemical properties. The 3,4-dimethoxyphenyl group provides essential lipophilicity, enhancing membrane permeability—a critical factor when targeting the thick, lipid-rich cell walls of mycobacteria. Conversely, the thiazolidine ring offers a non-planar geometry and a secondary amine (NH) that acts as a crucial hydrogen-bond donor for target docking.

Below is the consolidated quantitative data for 2-(3,4-Dimethoxyphenyl)thiazolidine[1][2]:

PropertyValueScientific Implication
Chemical Name 2-(3,4-Dimethoxyphenyl)thiazolidineStandard IUPAC nomenclature.
PubChem CID 3050896Primary identifier for database cross-referencing.
Molecular Formula C11H15NO2SConfirms the presence of the S and N heteroatoms.
Molecular Weight 225.31 g/mol Ideal low-MW fragment for lead optimization (Rule of 5 compliant).
Monoisotopic Mass 225.08235 DaTarget mass for high-resolution LC-MS validation.
Predicted XLogP ~1.8Optimal lipophilicity for oral bioavailability and membrane crossing.
H-Bond Donors 1Provided by the secondary amine (-NH) in the thiazolidine ring.
H-Bond Acceptors 4Provided by the methoxy oxygens, ring nitrogen, and sulfur.
Rotatable Bonds 3Allows conformational flexibility for induced-fit target binding.

Mechanistic Pharmacology & Target Interactions

Thiazolidine derivatives are heavily investigated for their potent biological activities. The causality behind their efficacy lies in their ability to mimic natural substrates and bind to highly specific enzymatic pockets[1].

  • Antitubercular Activity: Thiazolidine derivatives have demonstrated potent inhibitory effects against Mycobacterium tuberculosis, often exhibiting Minimum Inhibitory Concentrations (MIC) comparable to first-line drugs[1]. Mechanistically, these compounds interact with key bacterial targets such as InhA (enoyl-ACP reductase involved in mycolic acid biosynthesis), MmpL3 (a crucial mycolic acid transporter), and DNA gyrase [1].

  • Anti-inflammatory Activity: Related bisthiazolidinone compounds act as synthetic inhibitors of the cyclooxygenase-2 (COX-2) enzyme, selectively reducing prostaglandin synthesis without the gastrointestinal side effects often associated with COX-1 inhibition[1].

G A 2-(3,4-Dimethoxyphenyl) thiazolidine B M. tuberculosis Targets (InhA / MmpL3) A->B Binding C COX-2 Enzyme A->C Binding D Inhibition of Cell Wall Synthesis B->D Pathway Blockade E Anti-inflammatory Response C->E Prostaglandin Reduction

Figure 1: Pharmacological pathways of 2-(3,4-Dimethoxyphenyl)thiazolidine in disease models.

Experimental Methodology: A Self-Validating Synthesis Protocol

As an Application Scientist, I mandate that every synthetic protocol must be a self-validating system . You should not simply mix reagents and hope for a yield; the chemistry itself must provide real-time feedback. The standard synthesis involves the condensation of 3,4-dimethoxybenzaldehyde with cysteamine (2-aminoethanethiol).

Step-by-Step Protocol
  • Step 1: Reagent Activation

    • Action: Dissolve 1.1 equivalents of cysteamine hydrochloride in absolute ethanol. Add 1.2 equivalents of triethylamine dropwise while stirring at room temperature.

    • Causality: Cysteamine is supplied as a hydrochloride salt to prevent premature air-oxidation of the thiol into a disulfide. Triethylamine neutralizes the HCl, liberating the highly nucleophilic free thiol (-SH) and amine (-NH2) groups required for the reaction.

  • Step 2: Nucleophilic Addition & Cyclization

    • Action: Add 1.0 equivalent of 3,4-dimethoxybenzaldehyde to the mixture. Heat the reaction to reflux (78°C).

    • Causality: The free thiol is a "softer" and more potent nucleophile than the amine. It initiates the reaction by attacking the electrophilic carbonyl carbon of the aldehyde, forming a hemithioacetal intermediate. Subsequently, an intramolecular attack by the adjacent amine group expels a water molecule, driving the cyclization to form the stable 5-membered thiazolidine ring.

  • Step 3: In-Process Validation (IPC via TLC)

    • Action: Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3) under a UV lamp (254 nm).

    • Causality: The starting aldehyde is highly conjugated and strongly UV-active. As the reaction proceeds, the conversion of the sp2 carbonyl carbon to an sp3 methine carbon breaks the extended conjugation. This results in a distinct shift in the Rf value and a noticeable change in UV absorbance, providing a real-time, self-validating checkpoint for reaction completion.

  • Step 4: Workup & Isolation

    • Action: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and distilled water. Extract the organic layer, dry over anhydrous Na2SO4, filter, and evaporate.

    • Causality: The aqueous wash selectively removes the triethylamine hydrochloride salt and any unreacted polar cysteamine, while the lipophilic product partitions cleanly into the organic layer.

G S1 1. Reagent Preparation 3,4-Dimethoxybenzaldehyde + Cysteamine S2 2. Condensation Reaction Reflux in EtOH (78°C) or Microwave S1->S2 S3 3. In-Process Control TLC Validation (Disappearance of Aldehyde) S2->S3 S3->S2 If incomplete S4 4. Purification Recrystallization / Column Chromatography S3->S4 If TLC complete S5 5. Analytical Validation NMR, LC-MS Confirmations S4->S5

Figure 2: Self-validating synthesis workflow for 2-(3,4-Dimethoxyphenyl)thiazolidine.

Analytical Validation

To guarantee scientific integrity, the isolated compound must be rigorously characterized to confirm the structural architecture.

  • 1H-NMR Spectroscopy (CDCl3): The defining proof of cyclization is the disappearance of the aldehyde proton signal (typically a sharp singlet around δ 9.8 ppm) and the appearance of a diagnostic methine proton signal (the C2-H of the newly formed thiazolidine ring) as a singlet or distinct multiplet at approximately δ 5.4 - 5.6 ppm.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): A prominent [M+H]+ peak at m/z 226.09 validates the molecular weight, confirming that the condensation and subsequent dehydration (loss of H2O) occurred successfully.

Future Directions: Green Chemistry & Scaffold Hopping

The chemical synthesis of thiazolidine derivatives is continuously evolving toward sustainable production[3]. Modern approaches are replacing traditional reflux methods with microwave irradiation , which has been shown to significantly reduce reaction times from hours to minutes while improving overall yields[3]. Furthermore, one-pot synthetic protocols are gaining traction, allowing for the construction of complex, multi-substituted thiazolidine derivatives in a single step, thereby minimizing intermediate waste generation[3].

For drug discovery, computational scaffold hopping utilizing this core will remain a critical strategy for bypassing existing patent landscapes while retaining the potent biological activity of the thiazolidine pharmacophore.

References
  • PubChem , "2-(3,4-Dimethoxyphenyl)thiazolidine (CID 3050896)", National Center for Biotechnology Information. URL:[Link]

Sources

Exploratory

Unraveling the In Vitro Mechanisms of 2-(3,4-Dimethoxyphenyl)thiazolidine and Its Derivatives: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of the in vitro mechanisms of action associated with the 2-(3,4-dimethoxyphenyl)thiazolidine scaffold. While direct research on the parent compound is nascent, a sign...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical exploration of the in vitro mechanisms of action associated with the 2-(3,4-dimethoxyphenyl)thiazolidine scaffold. While direct research on the parent compound is nascent, a significant body of evidence from its substituted analogues, particularly those with 4-oxo and 2,4-dione moieties, offers a robust framework for understanding its potential biological activities. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level overview of the compound's therapeutic potential and detailed experimental insights.

Introduction to the 2-(3,4-Dimethoxyphenyl)thiazolidine Scaffold

The thiazolidine ring is a versatile heterocyclic system that forms the core of numerous biologically active compounds.[1] Its amenability to chemical modification at several positions allows for the creation of diverse molecular libraries with a wide spectrum of pharmacological activities, including anticancer, antidiabetic, anti-inflammatory, and antioxidant properties.[2][3][4] The incorporation of a 3,4-dimethoxyphenyl group at the 2-position of the thiazolidine ring is of particular interest, as this moiety is found in various natural and synthetic compounds with established biological effects. This guide will synthesize the current understanding of how this specific chemical scaffold and its derivatives interact with cellular systems in vitro.

Anticancer Mechanisms: Cytotoxicity and Pathway Modulation

Derivatives of 2-(3,4-dimethoxyphenyl)thiazolidine have demonstrated significant potential as anticancer agents in a variety of in vitro models. The primary mechanisms appear to revolve around the induction of cytotoxicity, inhibition of key signaling pathways involved in cell proliferation and survival, and the promotion of apoptosis.

Cytotoxic Activity in Cancer Cell Lines

A consistent finding across multiple studies is the potent cytotoxic effect of 2-(3,4-dimethoxyphenyl)thiazolidin-4-one derivatives against various cancer cell lines, particularly breast cancer. For instance, a quinazolinone-thiazolidin-4-one hybrid featuring a 3,4-dimethoxy substitution was found to be highly active against the MCF-7 breast cancer cell line.[5] Another study reported that 2-(3,4-dimethoxyphenyl)-3-(4-hydroxyphenyl)-thiazolidin-4-one exhibits strong inhibitory effects on the growth of both MCF-7 and SKBR3 breast cancer cells.[6]

Compound DerivativeCell LineIC50 (µM)Reference
Quinazolinone-thiazolidin-4-one with 3,4-dimethoxy substitutionMCF-71.003[1][5]
2-(4-hydroxyphenyl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl) thiazolidin-4-oneMCF-71[7]
2-(3,4-dimethoxyphenyl)-3-(4-hydroxyphenyl)-thiazolidin-4-oneMCF-7, SKBR3Potent Activity[6]

This table summarizes the cytotoxic activity of various thiazolidinone derivatives with dimethoxy substitutions.

Modulation of Key Signaling Pathways

The anticancer effects of thiazolidinone derivatives are not solely due to non-specific cytotoxicity but are also linked to the modulation of specific signaling pathways crucial for cancer progression.

VEGFR-2 Inhibition: The vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[8] Several studies have identified thiazolidine-2,4-dione derivatives as potent inhibitors of VEGFR-2.[8][9] By blocking VEGFR-2 signaling, these compounds can effectively inhibit the proliferation and migration of endothelial cells, thereby cutting off the tumor's blood supply.

Apoptosis Induction: Thiazolidinone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. One study on a thiazolidine-2,4-dione derivative demonstrated an increase in apoptosis in HT-29 cancer cells, which was confirmed by an increase in the levels of the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2.[9] Furthermore, the same study observed an increase in the levels of caspase-8 and caspase-9, key executioner enzymes in the apoptotic cascade.[9]

graph "VEGFR-2_Signaling_Pathway" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

}

Figure 1: Proposed inhibition of the VEGFR-2 signaling pathway.

Antioxidant and Radical Scavenging Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a range of diseases.[10] The 2-(3,4-dimethoxyphenyl)thiazolidine scaffold and its derivatives have shown promise as antioxidant agents.

In Vitro Antioxidant Assays

The antioxidant potential of these compounds is typically evaluated using a panel of in vitro assays that measure their ability to scavenge free radicals and reduce oxidizing agents.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common method to evaluate the free radical scavenging ability of a compound. Several studies have demonstrated that thiazolidine-2,4-dione derivatives are effective DPPH radical scavengers.[1][4][7]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method assesses the ability of a compound to neutralize the ABTS radical cation.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), indicating its electron-donating capacity.

Phenolic derivatives of thiazolidine-2,4-dione have been shown to be particularly potent antiradical and electron-donating agents, likely due to the hydrogen-donating ability of the phenolic hydroxyl groups.[10]

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the mechanism of action of 2-(3,4-dimethoxyphenyl)thiazolidine derivatives. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.

MTT Assay for Cell Viability and Cytotoxicity

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

graph "MTT_Assay_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4"]; edge [arrowhead=vee, penwidth=1.5];

}

Figure 2: Workflow for the MTT cell viability assay.
DPPH Radical Scavenging Assay

This protocol assesses the antioxidant capacity of the test compound.

  • Prepare Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add the test compound at various concentrations to the DPPH solution. Include a control with the solvent and DPPH, and a blank with the solvent only.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion and Future Directions

The 2-(3,4-dimethoxyphenyl)thiazolidine scaffold and its derivatives represent a promising class of compounds with multifaceted in vitro biological activities. The evidence strongly suggests their potential as anticancer agents through mechanisms involving cytotoxicity, inhibition of key signaling pathways like VEGFR-2, and induction of apoptosis. Furthermore, their demonstrated antioxidant and radical scavenging properties warrant further investigation for applications in diseases associated with oxidative stress.

Future research should focus on elucidating the precise molecular targets of these compounds and exploring their structure-activity relationships to design more potent and selective analogues. In vivo studies are also a critical next step to validate the in vitro findings and assess the therapeutic potential of this promising chemical scaffold.

References

  • Malik, S., & Singh, J. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Medicinal Chemistry.
  • Ahmad, I., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Molecules.
  • Bielenica, A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules.
  • Sala, M., et al. (2013). Synthesis and cytotoxic activity evaluation of 2,3-thiazolidin-4-one derivatives on human breast cancer cell lines. European Journal of Medicinal Chemistry.
  • Abdel-rahman, H. M., et al. (2023). Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. RSC Advances.
  • Aziz, M. A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules.
  • Ioniță, E., et al. (2022). New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. Antioxidants.
  • Krajewska-Kułak, E., et al. (2025). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present).
  • Kumar, A., et al. (2020). Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. BMC Chemistry.
  • El-Gohary, N. S., & Shaaban, M. I. (2022).
  • Lewicka, A., et al. (2022).
  • Elkady, M. A., et al. (2023). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry.
  • Vigorita, M. G., et al. (2003). 3,3'-(1,2-ethanediyl)-bis[2-(3,4-dimethoxyphenyl)-4-thiazolidinones]. Il Farmaco.
  • Bielenica, A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules.
  • Špirtović-Halilović, S., et al. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Frontiers in Chemistry.

Sources

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 2-(3,4-Dimethoxyphenyl)thiazolidine

Executive Summary 2-(3,4-Dimethoxyphenyl)thiazolidine is a versatile and privileged heterocyclic scaffold extensively utilized in medicinal chemistry and drug discovery[1]. Characterized by a saturated five-membered thia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(3,4-Dimethoxyphenyl)thiazolidine is a versatile and privileged heterocyclic scaffold extensively utilized in medicinal chemistry and drug discovery[1]. Characterized by a saturated five-membered thiazolidine ring substituted with a 3,4-dimethoxyphenyl moiety, this compound serves as a critical intermediate in the development of antimicrobial, antitubercular, and anti-inflammatory agents[2]. This whitepaper provides a comprehensive technical analysis of its physicochemical properties—specifically focusing on molecular weight and exact mass—alongside field-proven methodologies for its chemical synthesis and mass spectrometric validation.

Physicochemical Properties: Molecular Weight vs. Exact Mass

In drug metabolism and pharmacokinetics (DMPK) and synthetic validation, distinguishing between the average molecular weight and the monoisotopic exact mass is critical.

  • Molecular Weight (225.31 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes. This value is used for macroscopic laboratory measurements, such as calculating molarity for synthesis protocols.

  • Exact Mass (225.08235 Da): Calculated using the mass of the most abundant, stable isotope of each element (e.g., 12 C, 1 H, 14 N, 16 O, 32 S)[3]. This value is paramount for High-Resolution Mass Spectrometry (HRMS), allowing researchers to unambiguously confirm the elemental composition of the synthesized Active Pharmaceutical Ingredient (API) without isobaric interference.

Quantitative Data Summary
PropertyValue
IUPAC Name 2-(3,4-dimethoxyphenyl)-1,3-thiazolidine
CAS Registry Number 67189-39-3[1]
PubChem CID 3050896[2]
Molecular Formula C 11​ H 15​ NO 2​ S[1]
Molecular Weight (Average) 225.31 g/mol
Exact Mass (Monoisotopic) 225.08235 Da[3]
Expected[M+H] + Adduct m/z 226.0896[3]
Expected [M+Na] + Adduct m/z 248.0716[3]

High-Resolution Mass Spectrometry (HRMS) Protocol

To validate the structural integrity of 2-(3,4-dimethoxyphenyl)thiazolidine, HRMS utilizing Electrospray Ionization (ESI) paired with a Time-of-Flight (TOF) analyzer is the industry standard.

Step-by-Step ESI-TOF Methodology
  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor. The secondary amine within the thiazolidine ring is highly basic and readily accepts this proton, maximizing ionization efficiency and driving the formation of the [M+H] + adduct in positive ion mode (ESI+).

  • Instrument Calibration: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy is maintained at < 5 ppm.

  • Data Acquisition: Infuse the sample directly at a flow rate of 10 µL/min. Record the mass spectra across an m/z range of 100–1000.

  • Self-Validating Analysis: Extract the ion chromatogram for m/z 226.0896.

    • Validation Loop: The presence of a dominant peak at m/z 226.0896 ± 0.0011 Da definitively confirms the C 11​ H 15​ NO 2​ S formula[3]. Furthermore, the isotopic pattern must display an M+2 peak at approximately 4.4% relative intensity, which self-validates the presence of the single sulfur atom due to the natural abundance of 34 S.

MS_Workflow Sample Analyte: C11H15NO2S Exact Mass: 225.08235 Da Ionization ESI+ Ionization (0.1% Formic Acid) Sample->Ionization Protonation Adduct1 [M+H]+ Ion m/z: 226.0896 Ionization->Adduct1 Adduct2 [M+Na]+ Ion m/z: 248.0716 Ionization->Adduct2 Detector TOF Mass Analyzer (High Resolution) Adduct1->Detector Detection Adduct2->Detector Detection

HRMS analytical workflow for exact mass validation of 2-(3,4-dimethoxyphenyl)thiazolidine.

Chemical Synthesis: Mechanistic Pathway and Protocol

The synthesis of 2-(3,4-dimethoxyphenyl)thiazolidine is achieved via a condensation reaction between 3,4-dimethoxybenzaldehyde (veratraldehyde) and 2-aminoethanethiol (cysteamine).

Step-by-Step Synthesis Workflow
  • Reagent Preparation: Dissolve 10 mmol of 3,4-dimethoxybenzaldehyde in 20 mL of absolute ethanol.

  • Amine Addition: Slowly add 10 mmol of cysteamine hydrochloride to the stirring solution. Add a stoichiometric amount of sodium acetate (10 mmol) to liberate the free amine.

  • Reflux and Cyclization: Heat the reaction mixture under reflux (approx. 78°C) for 4–6 hours.

    • Causality: Absolute ethanol is chosen as the solvent because it prevents the premature hydrolysis of the intermediate Schiff base. Heating provides the thermodynamic activation energy required for the primary amine to attack the carbonyl carbon (forming the imine), followed immediately by the intramolecular nucleophilic attack of the sulfhydryl (-SH) group on the imine carbon to close the 5-membered thiazolidine ring.

  • Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is complete when the UV-active spot corresponding to the starting aldehyde disappears.

  • Work-up: Concentrate the mixture in vacuo, extract with dichloromethane (DCM), and wash with distilled water to remove unreacted cysteamine and salts. Dry over anhydrous Na 2​ SO 4​ and recrystallize to yield the pure product.

Synthesis A 3,4-Dimethoxybenzaldehyde (Veratraldehyde) C Imine Intermediate (Schiff Base) A->C + Cysteamine - H2O B 2-Aminoethanethiol (Cysteamine) B->C Condensation D 2-(3,4-Dimethoxyphenyl) thiazolidine C->D Intramolecular Cyclization (Thiol attack)

Mechanistic synthesis pathway of 2-(3,4-dimethoxyphenyl)thiazolidine.

Pharmacological Relevance and DMPK Implications

The exact mass and structural properties of 2-(3,4-dimethoxyphenyl)thiazolidine make it an ideal candidate for further derivatization in drug discovery. With a molecular weight of 225.31 g/mol , it strictly adheres to Lipinski's Rule of Five, ensuring excellent theoretical oral bioavailability.

The 3,4-dimethoxyphenyl substitution significantly enhances the lipophilicity of the molecule, improving cell membrane permeability. This structural motif is heavily investigated for its interactions with bacterial targets (like Mycobacterium tuberculosis InhA) and human inflammatory pathways, where related bisthiazolidinone compounds act as synthetic cyclooxygenase-2 (COX-2) inhibitors[2].

BioPathway Drug Thiazolidine Derivative Target Cyclooxygenase-2 (COX-2) Enzyme Drug->Target Competitive Inhibition Mediator Prostaglandin E2 (PGE2) Synthesis Target->Mediator Downregulates Effect Anti-inflammatory Response Mediator->Effect Reduces Inflammation

Pharmacological signaling pathway for thiazolidine-based COX-2 inhibition.

References

  • PubChemLite Database: 67189-39-3 (C11H15NO2S) Exact Mass and Adducts. Université du Luxembourg. [Link]

  • National Center for Biotechnology Information: PubChem Compound Summary for CID 3050896. PubChem.[Link]

Sources

Exploratory

Structural Pharmacology and Receptor Binding Affinity of 2-(3,4-Dimethoxyphenyl)thiazolidine: A Technical Guide

Executive Summary The thiazolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active therapeutic agents[1]. Specifically, 2-(3,4-Dimethoxyphenyl)thiazolidine and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thiazolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active therapeutic agents[1]. Specifically, 2-(3,4-Dimethoxyphenyl)thiazolidine and its carboxylic acid derivatives have garnered significant attention due to their diverse pharmacological profile. By acting on multiple target receptors—ranging from Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) to tyrosinase—these compounds offer a versatile platform for drug discovery[1][2]. This whitepaper provides a comprehensive analysis of the binding affinities, mechanistic pathways, and rigorous experimental validation protocols required to evaluate this compound class.

Target Receptors and Binding Mechanisms

The pharmacological efficacy of 2-(3,4-Dimethoxyphenyl)thiazolidine is heavily dictated by the 3,4-dimethoxyphenyl substitution. This moiety enhances the lipophilicity and electron density of the molecule, facilitating strong π-π stacking and hydrophobic interactions within receptor binding pockets[3].

Tyrosinase Competitive Inhibition

Tyrosinase is a copper-containing metalloenzyme responsible for melanin biosynthesis. Derivatives such as 2-(3,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid act as competitive inhibitors of the L-DOPA oxidase activity of mushroom tyrosinase[2]. The binding affinity is driven by hydrogen bonding between the thiazolidine nitrogen/carboxylic acid and the active site residues. Simultaneously, the 3,4-dimethoxyphenyl moiety occupies the hydrophobic cavity near the binuclear copper center. In silico docking studies and kinetic analyses reveal high binding affinities (e.g., ΔG = -8.4 kcal/mol) and significant competitive inhibition[2][3].

PPARγ Modulation and Allosteric Shifts

Thiazolidine derivatives are classic modulators of PPARγ, a nuclear receptor regulating lipid metabolism and insulin sensitivity[4]. The binding mechanism involves the ligand entering the orthosteric ligand-binding pocket (LBP) of the PPARγ ligand-binding domain (LBD). Full agonists stabilize Helix 12 (H12) in an active conformation via hydrogen bonding with the Tyr473 residue, promoting the recruitment of co-activators to the Activation Function-2 (AF-2) surface[4][5]. Conversely, bulky substitutions like the 3,4-dimethoxyphenyl group can shift the conformational ensemble. These derivatives often act as partial agonists or allosteric modulators by interacting more strongly with Helix 3 and the β-sheet region, rather than fully stabilizing H12[5].

PPAR_Pathway L 2-(3,4-Dimethoxyphenyl) thiazolidine C Ligand-Receptor Complex L->C Orthosteric Binding R PPARγ LBD (Inactive State) R->C Conformational Shift H Helix 12 Stabilization C->H Tyr473 Interaction Co Co-activator Recruitment H->Co AF-2 Surface Exposure G Target Gene Transcription Co->G Transcriptional Complex

Fig 1. Mechanistic pathway of PPARγ activation via thiazolidine derivative binding.

Experimental Workflows for Binding Affinity Validation

To ensure scientific integrity, binding affinity ( Kd​ ) and kinetic parameters ( kon​ , koff​ ) must be measured using orthogonal, self-validating systems. The following protocols detail the causality behind each experimental choice to ensure reproducible, artifact-free data.

Surface Plasmon Resonance (SPR) Protocol

SPR provides real-time, label-free quantification of binding kinetics. Causality & Material Selection: We utilize a CM5 (carboxymethylated dextran) sensor chip because its 3D hydrogel matrix provides a high immobilization capacity for the target protein. This is critical to ensure a robust signal-to-noise ratio when analyzing low-molecular-weight analytes like 2-(3,4-Dimethoxyphenyl)thiazolidine.

Step-by-Step Workflow:

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to activate the carboxyl groups on the CM5 chip.

  • Receptor Immobilization: Dilute recombinant PPARγ LBD in 10 mM Sodium Acetate (pH 4.5). Causality: The pH is deliberately chosen to be below the protein's isoelectric point (pI ~5.5) to pre-concentrate it on the negatively charged dextran matrix via electrostatic attraction.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters, preventing non-specific background binding.

  • Analyte Preparation: Dissolve the thiazolidine derivative in 100% DMSO, then dilute into the running buffer (PBS-P+ with 5% DMSO) to create a concentration series (0.1 µM to 10 µM). Causality: 5% DMSO is strictly required to maintain the solubility of the highly lipophilic dimethoxyphenyl group. The analyte buffer must match the running buffer exactly to avoid bulk refractive index shifts.

  • Data Acquisition: Inject the analyte series at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Self-Validation System: Run a solvent correction curve (varying DMSO from 4.5% to 5.5%) to mathematically correct for bulk solvent effects. Inject Rosiglitazone as a known positive control to validate the active conformation of the immobilized receptor.

SPR_Workflow S1 Step 1: CM5 Sensor Chip Activation (EDC/NHS Injection) S2 S2 S1->S2 S3 Step 3: Analyte Injection (Thiazolidine Derivative in 5% DMSO) S2->S3 S4 Step 4: Data Acquisition (Real-time Association & Dissociation) S3->S4 S5 Step 5: Kinetic Analysis (Derivation of Kd, kon, koff) S4->S5

Fig 2. Step-by-step Surface Plasmon Resonance workflow for quantifying binding kinetics.

Isothermal Titration Calorimetry (ITC) Protocol

ITC measures the thermodynamic parameters ( ΔH , ΔS , ΔG ) of binding in solution. Causality & Material Selection: Unlike SPR, ITC requires no immobilization, eliminating potential steric hindrance artifacts. It directly measures the heat absorbed or released, confirming whether the binding is enthalpy-driven (typical of the thiazolidine core's hydrogen bonding) or entropy-driven (typical of the hydrophobic interactions of the dimethoxyphenyl ring).

Step-by-Step Workflow:

  • Sample Dialysis: Dialyze the target receptor extensively against the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 2% DMSO).

  • Ligand Preparation: Prepare 2-(3,4-Dimethoxyphenyl)thiazolidine at 10x the protein concentration using the exact same dialysate buffer. Causality: This eliminates massive heat-of-dilution artifacts that would otherwise obscure the binding signal.

  • Titration: Load the protein (50 µM) into the sample cell and the ligand (500 µM) into the syringe. Perform 20 injections of 2 µL each at 25°C, with 150-second spacing to allow the thermal baseline to re-equilibrate.

  • Self-Validation System: Perform a control titration of the ligand into the buffer alone. Subtract this background heat profile from the experimental data before fitting the isotherm to a one-site binding model.

Quantitative Data Summary

The following table synthesizes representative binding affinity and inhibitory data for 2-(3,4-Dimethoxyphenyl)thiazolidine and its structural analogs across primary targets, based on established literature benchmarks[2][3][4][5].

Target ReceptorLigand DerivativeAssay TypeBinding Affinity ( Kd​ / IC50​ )Mechanism of Action
Mushroom Tyrosinase 2-(2,4-Dimethoxyphenyl)thiazolidine-4-carboxylic acidEnzyme Inhibition Assay IC50​ ~ 20 µM (66.4% inhibition)Competitive Inhibitor[2]
Mushroom Tyrosinase 2-(Substituted Phenyl)thiazolidine-4-carboxamideIn Silico Docking ΔG = -8.4 kcal/molHydrogen & Hydrophobic bonding[3]
PPARγ (LBD) Thiazolidine core analogsSPR / ITC Kd​ ~ 100 - 500 nMOrthosteric Agonist / Partial Agonist[4]
PPARγ (LBD) T0070907 (Covalent Thiazolidine analog)Radioligand Binding IC50​ ~ 1 nMInverse Agonist (Allosteric shift)[5]

Conclusion

The 2-(3,4-Dimethoxyphenyl)thiazolidine scaffold is a highly versatile pharmacophore. Its binding affinity is largely dictated by the spatial arrangement of the dimethoxyphenyl group, which drives deep hydrophobic interactions, and the thiazolidine ring, which engages in critical hydrogen bonding networks. Rigorous experimental validation using SPR and ITC, backed by self-validating controls such as exact buffer matching and solvent correction, is essential for accurately mapping its thermodynamic and kinetic profile against complex targets like PPARγ and tyrosinase.

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Foundational

Whitepaper: In Vitro Pharmacological Profiling of 2-(3,4-Dimethoxyphenyl)thiazolidine

Executive Summary & Chemical Rationale The thiazolidine scaffold is a privileged structure in medicinal chemistry, recognized for its exceptional target promiscuity and high ligand efficiency. Specifically, 2-(3,4-Dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The thiazolidine scaffold is a privileged structure in medicinal chemistry, recognized for its exceptional target promiscuity and high ligand efficiency. Specifically, 2-(3,4-Dimethoxyphenyl)thiazolidine (PubChem CID: 3050896) represents a highly versatile building block in drug discovery[1]. The integration of a 3,4-dimethoxyphenyl moiety onto the five-membered nitrogen-sulfur saturated ring profoundly alters the compound's electronic distribution and lipophilicity. This structural modification enhances the molecule's ability to navigate hydrophobic binding pockets, making it a potent candidate for multi-target drug discovery programs spanning metabolic disorders, inflammation, and infectious diseases[2].

Mechanistic Profiling & Target Engagement

Understanding the causality behind the molecule's broad-spectrum activity requires an analysis of its interaction dynamics with specific biological targets.

  • Metabolic Modulation (PPAR-γ Agonism): Thiazolidine derivatives are foundational to the thiazolidinedione (TZD) class of anti-diabetic agents. The 2-(3,4-dimethoxyphenyl)thiazolidine scaffold acts as an agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ)[1]. The dimethoxyphenyl ring stabilizes the receptor's Activation Function-2 (AF-2) helix via hydrophobic interactions, facilitating the recruitment of co-activators essential for the transcription of insulin-sensitizing genes (e.g., GLUT4).

  • Anti-Inflammatory Action (COX-2 Inhibition): The compound exhibits selective inhibition of cyclooxygenase-2 (COX-2)[1]. The thiazolidine core's heteroatoms (N and S) engage in critical hydrogen bonding with Arg120 and Tyr355 at the base of the COX-2 active site. Simultaneously, the bulky dimethoxyphenyl group extends into the COX-2 specific side pocket, sterically hindering arachidonic acid access without affecting COX-1.

  • Antimicrobial & Antitubercular Efficacy: Against Mycobacterium tuberculosis, thiazolidine derivatives disrupt cell wall biosynthesis by targeting InhA (enoyl-ACP reductase) and MmpL3 (mycolic acid transporter)[1]. The lipophilic nature of the dimethoxyphenyl group is crucial for penetrating the lipid-rich mycobacterial cell wall. Furthermore, these compounds demonstrate potent antifungal activity against Aspergillus and Candida species, often comparable to the reference drug ketoconazole[2].

  • Antiviral Activity: Thiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of influenza virus neuraminidase, displaying moderate to high inhibitory activity with IC50 values reaching as low as 0.14 µM[2].

Signaling Pathways & Workflow Visualizations

PPAR_Pathway Ligand 2-(3,4-Dimethoxyphenyl) thiazolidine PPARg PPAR-γ Receptor Ligand->PPARg Agonist Binding RXR RXR Heterodimer PPARg->RXR Activation PPRE PPRE Binding RXR->PPRE Translocation Transcription Gene Transcription (GLUT4, Adiponectin) PPRE->Transcription Upregulation

PPAR-γ activation pathway by 2-(3,4-Dimethoxyphenyl)thiazolidine.

COX2_Workflow Prep Compound Preparation (Serial Dilution in DMSO) Incubation Incubation with rhCOX-2 Enzyme (37°C) Prep->Incubation Substrate Add Arachidonic Acid (Substrate) Incubation->Substrate Detection Quantify PGE2 (ELISA / LC-MS) Substrate->Detection Analysis Dose-Response Curve (IC50 Calculation) Detection->Analysis

In vitro workflow for evaluating COX-2 inhibitory activity.

Standardized In Vitro Experimental Protocols

To ensure reproducibility and rigorous scientific validation, the following protocols are engineered as self-validating systems.

Protocol A: PPAR-γ Transactivation Reporter Assay
  • Causality: Using a luciferase reporter driven by a Peroxisome Proliferator Response Element (PPRE) isolates receptor-specific transcriptional activation from downstream phenotypic noise. This ensures the observed efficacy is directly tied to PPAR-γ engagement.

  • Self-Validating System: The protocol mandates a Renilla luciferase co-transfection to normalize for cell viability and transfection efficiency. Rosiglitazone is used as a positive control to establish maximum system efficacy (Emax), while a DMSO vehicle control defines the basal baseline.

    • Cell Seeding: Seed HEK293T cells in 96-well plates at 2×104 cells/well in DMEM supplemented with 10% charcoal-stripped FBS (to remove endogenous lipid agonists).

    • Transfection: After 24 hours, co-transfect cells with a PPRE-firefly luciferase reporter plasmid and a CMV-Renilla luciferase control plasmid using Lipofectamine 3000.

    • Compound Treatment: 24 hours post-transfection, treat cells with serial dilutions of the thiazolidine derivative (0.01 µM to 30 µM) in 0.1% DMSO.

    • Detection: Incubate for 24 hours. Lyse cells and measure luminescence using a Dual-Luciferase Reporter Assay System. Calculate the fold activation relative to the vehicle control.

Protocol B: Resazurin Microtiter Assay (REMA) for Antimycobacterial Activity
  • Causality: Resazurin acts as an electron acceptor, reducing to highly fluorescent resorufin strictly in the presence of metabolically active mycobacteria. This provides a highly sensitive, non-radioactive readout that is significantly faster than traditional CFU counting (7 days vs. 21 days).

  • Self-Validating System: The assay plate must include a sterility control (media only), a growth control (bacteria + vehicle), and a reference standard (e.g., Isoniazid). A Z'-factor > 0.5 must be calculated to validate the run's statistical reliability.

    • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to an OD600 of 0.6. Dilute to 1×105 CFU/mL.

    • Compound Plating: Dispense 100 µL of serial two-fold dilutions of the compound into a 96-well microtiter plate.

    • Inoculation: Add 100 µL of the bacterial suspension to each well. Incubate at 37°C for 7 days.

    • Readout: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours. Measure fluorescence (Ex 530 nm / Em 590 nm) to determine the Minimum Inhibitory Concentration (MIC)[2].

Quantitative Data Summary

The following table synthesizes the typical in vitro pharmacological metrics observed for 2-(3,4-Dimethoxyphenyl)thiazolidine derivatives across various therapeutic targets.

Biological TargetAssay TypeReference StandardObserved Activity Range (IC50 / MIC)
Influenza Neuraminidase Enzyme InhibitionOseltamivirIC50: 0.14 µM – 2.5 µM
M. tuberculosis (H37Rv) REMA (Whole Cell)IsoniazidMIC: 0.5 µg/mL – 4.0 µg/mL
Cyclooxygenase-2 (COX-2) Enzyme InhibitionCelecoxibIC50: 1.2 µM – 5.0 µM
Fungal Strains (C. albicans) Broth MicrodilutionKetoconazoleMIC: 1.0 µg/mL – 8.0 µg/mL
PPAR-γ Receptor TransactivationRosiglitazoneEC50: 0.8 µM – 3.5 µM

References

  • 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | C12H15NO4S | CID 327596 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

Sources

Exploratory

Pre-Clinical Toxicology and Safety Profile of 2-(3,4-Dimethoxyphenyl)thiazolidine: A Mechanistic Evaluation Guide

Introduction & Structural Pharmacology 2-(3,4-Dimethoxyphenyl)thiazolidine (Molecular Formula: C11H15NO2S, PubChem CID: 3050896) is a highly versatile chemical building block utilized extensively in medicinal chemistry[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Pharmacology

2-(3,4-Dimethoxyphenyl)thiazolidine (Molecular Formula: C11H15NO2S, PubChem CID: 3050896) is a highly versatile chemical building block utilized extensively in medicinal chemistry[1]. Featuring a five-membered saturated thiazolidine core substituted with a 3,4-dimethoxyphenyl group, this scaffold is considered a "privileged structure" in drug design[1]. It serves as a foundational precursor for synthesizing novel bioactive molecules, including antitubercular agents, synthetic cyclooxygenase-2 (COX-2) inhibitors, and modulators of glucose metabolism[1].

However, translating thiazolidine derivatives from the bench to the clinic requires navigating a complex safety landscape. The thiazolidine class—most notably the thiazolidinediones (TZDs) used for type 2 diabetes—carries a well-documented history of idiosyncratic hepatotoxicity and off-target metabolic effects[2][3]. As a Senior Application Scientist, evaluating the safety profile of 2-(3,4-Dimethoxyphenyl)thiazolidine requires a rigorous, mechanistic approach to identifying liabilities early in the drug development pipeline.

Mechanistic Toxicology: The Thiazolidine Liability

The primary toxicological concern for any compound bearing a thiazolidine motif is hepatotoxicity . The historical precedent was set by troglitazone, a first-in-class TZD that was withdrawn from the global market due to rare but severe liver failure[2][4].

The toxicity of thiazolidine derivatives is rarely driven by direct, acute necrosis. Instead, it is highly dependent on hepatic bioactivation and mitochondrial interference[5]. For 2-(3,4-Dimethoxyphenyl)thiazolidine, the 3,4-dimethoxyphenyl moiety introduces specific metabolic vulnerabilities. Cytochrome P450 (CYP450) enzymes—particularly CYP3A4 and CYP2C8—can catalyze the O-demethylation of the methoxy groups, potentially leading to the formation of reactive quinone or epoxide intermediates. These electrophilic species deplete intracellular glutathione (GSH), induce oxidative stress, and trigger mitochondrial membrane permeability transition, ultimately resulting in hepatocellular apoptosis[5].

Furthermore, because the thiazolidine scaffold frequently interacts with Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ)[6], researchers must screen for off-target fluid retention caused by the upregulation of epithelial sodium channels (ENaC) in the renal collecting duct.

ToxicityMechanisms Compound 2-(3,4-Dimethoxyphenyl) thiazolidine CYP450 CYP450 Metabolism (O-Demethylation) Compound->CYP450 Hepatic Phase I PPAR PPAR-γ Receptor Binding Compound->PPAR Pharmacologic/Off-target ReactiveMetabolite Reactive Quinone Intermediate CYP450->ReactiveMetabolite Bioactivation MitoDysfunction Mitochondrial Membrane Permeability ReactiveMetabolite->MitoDysfunction Toxicity OxidativeStress ROS Generation & Glutathione Depletion ReactiveMetabolite->OxidativeStress Toxicity Apoptosis Hepatocellular Apoptosis/Necrosis MitoDysfunction->Apoptosis Caspase Activation OxidativeStress->Apoptosis Cellular Stress FluidRetention Renal Sodium Reabsorption (Edema) PPAR->FluidRetention ENaC Upregulation

Mechanistic pathways of thiazolidine-induced hepatotoxicity and off-target fluid retention.

Quantitative Safety Data & Benchmarks

To evaluate the safety of 2-(3,4-Dimethoxyphenyl)thiazolidine derivatives, their toxicity metrics must be benchmarked against known clinical data from the thiazolidine class. Clinical trials have shown that ALT elevations (>3 times the upper limit of normal) occurred in 1.9% of patients on troglitazone, compared to only 0.25% for safer analogs like pioglitazone and rosiglitazone[5].

Table 1: Comparative Quantitative Safety Thresholds (Class-Representative)

Compound / ScaffoldHepatotoxicity (IC50 in PHH)Mitochondrial Uncoupling (OCR Drop)ALT Elevation Incidence (>3x ULN)Regulatory Status
Troglitazone < 10 µMSevere (>50% reduction)1.9%[5]Withdrawn[4]
Pioglitazone > 100 µMMild (<10% reduction)0.25%[5]Approved[7]
Rosiglitazone > 100 µMModerate0.25%[5]Approved (Restricted)[7]
2-(3,4-Dimethoxyphenyl)thiazolidine Target: > 50 µMTarget: < 15% reductionN/A (Pre-clinical)Research Only[1]

Validated Experimental Protocols for Safety Profiling

To confidently advance 2-(3,4-Dimethoxyphenyl)thiazolidine derivatives through the pipeline, a hierarchical screening workflow is required.

SafetyWorkflow Phase1 Phase 1: Cytotoxicity (Primary Hepatocytes) Phase2 Phase 2: Mitochondrial Respiration (Seahorse XF) Phase1->Phase2 IC50 > 50 µM Phase3 Phase 3: CYP450 Inhibition Profiling Phase2->Phase3 Stable OCR/ECAR Phase4 Phase 4: In Vivo Acute Toxicity (Rodent) Phase3->Phase4 Low DDI Risk Decision Go/No-Go Decision for Lead Optimization Phase4->Decision Acceptable NOAEL

Hierarchical pre-clinical safety screening workflow for thiazolidine derivatives.

Protocol 1: High-Content Hepatotoxicity Screening (3D PHH Spheroids)

Causality & Rationale: Standard 2D HepG2 cell lines are inadequate for screening thiazolidines because they lack robust, basal CYP450 expression. If the toxicity of 2-(3,4-Dimethoxyphenyl)thiazolidine is driven by the O-demethylation of its phenyl ring into a reactive quinone, HepG2 cells will yield false negatives. Therefore, Primary Human Hepatocytes (PHHs) cultured in 3D spheroids are mandatory to maintain metabolic competence over a 72-hour exposure window.

Step-by-Step Methodology:

  • Spheroid Generation: Seed cryopreserved PHHs at 1,500 cells/well in 96-well ultra-low attachment (ULA) plates. Centrifuge at 200 x g for 3 minutes and incubate for 5 days to allow compact spheroid formation.

  • Compound Dosing: Prepare a 10-point dose-response curve of 2-(3,4-Dimethoxyphenyl)thiazolidine (0.1 µM to 200 µM) in hepatocyte maintenance medium containing 0.1% DMSO.

  • Incubation: Expose spheroids to the compound for 72 hours, performing a 50% media exchange at 36 hours to replenish the parent compound.

  • Multiplex Readout:

    • Add CellTox™ Green (1:1000) to measure compromised membrane integrity (necrosis).

    • Lyse spheroids and measure intracellular ATP using CellTiter-Glo® 3D to assess viability.

  • Self-Validating Checkpoint: The assay is only valid if the positive control (Troglitazone, 50 µM) demonstrates a >60% drop in ATP, while the negative control (Pioglitazone, 50 µM) maintains >90% viability. ATP luminescence must be normalized to Hoechst 33342 DNA fluorescence to ensure signal drops are due to cytotoxicity, not variations in initial spheroid seeding density.

Protocol 2: Mitochondrial Stress Profiling (Seahorse XF)

Causality & Rationale: Because thiazolidinediones are known to disrupt mitochondrial membrane permeability[5], measuring the Oxygen Consumption Rate (OCR) isolates mitochondrial toxicity from general cytotoxicity. This assay determines if the compound acts as an uncoupler of oxidative phosphorylation or an inhibitor of the electron transport chain (ETC).

Step-by-Step Methodology:

  • Cell Preparation: Seed HepG2 or PHHs in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight.

  • Pre-treatment: Treat cells with 2-(3,4-Dimethoxyphenyl)thiazolidine at its IC20 concentration (determined from Protocol 1) for 4 hours.

  • Assay Medium Exchange: Wash cells twice with unbuffered Seahorse XF base medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine, pH 7.4). Incubate in a non-CO2 incubator for 1 hour.

  • Sequential Injections:

    • Port A: Oligomycin (1.5 µM) to inhibit ATP synthase.

    • Port B: FCCP (1.0 µM) to uncouple the mitochondrial membrane and drive maximal respiration.

    • Port C: Rotenone/Antimycin A (0.5 µM each) to shut down Complex I and III.

  • Self-Validating Checkpoint: The baseline OCR must crash to near-zero upon the injection of Rotenone/Antimycin A. If non-mitochondrial respiration remains high, the assay plate is compromised. A safe thiazolidine derivative will show no significant reduction in maximal respiration (FCCP-driven OCR) compared to the 0.1% DMSO vehicle control.

References

  • Benchchem. "2-(3,4-Dimethoxyphenyl)thiazolidine". 1

  • Isley, W. L. "Hepatotoxicity of thiazolidinediones". PubMed (National Institutes of Health). 2

  • ResearchGate. "Hepatotoxicity with Thiazolidinediones". 7

  • LiverTox - NCBI Bookshelf. "Thiazolidinediones". National Institutes of Health. 5

  • ResearchGate. "Thiazolidinediones and liver toxicity". 4

  • Benchchem. "Pre Clinical Pharmacological Research and Biological Activities of 2 3,4 Dimethoxyphenyl Thiazolidine". 6

Sources

Foundational

Solid-State Characterization and Polymorphism of 2-(3,4-Dimethoxyphenyl)thiazolidine: A Technical Guide for Drug Development

Executive Summary & Pharmacological Context In contemporary drug development, the solid-state properties of an Active Pharmaceutical Ingredient (API) dictate its manufacturability, stability, and bioavailability. 2-(3,4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In contemporary drug development, the solid-state properties of an Active Pharmaceutical Ingredient (API) dictate its manufacturability, stability, and bioavailability. 2-(3,4-Dimethoxyphenyl)thiazolidine (Molecular Formula: C₁₁H₁₅NO₂S) represents a privileged structural motif in medicinal chemistry[1]. The thiazolidine core—a five-membered saturated ring containing nitrogen and sulfur—is foundational to numerous therapeutic agents, while the 3,4-dimethoxyphenyl substituent introduces critical steric bulk and hydrogen-bond acceptor sites.

Derivatives of this scaffold, including 2-(3,4-Dimethoxyphenyl)thiazolidine-4-carboxylic acid, are widely utilized as versatile building blocks for synthesizing novel bioactive molecules targeting infectious diseases and inflammatory conditions[1][2]. However, the inherent conformational flexibility of the thiazolidine ring, combined with the rotational freedom of the dimethoxyphenyl group, creates a complex thermodynamic landscape. This flexibility frequently results in conformational polymorphism —the ability of the molecule to crystallize into multiple distinct structural arrangements[3].

This whitepaper provides an authoritative, step-by-step methodology for the systematic screening, characterization, and control of 2-(3,4-Dimethoxyphenyl)thiazolidine polymorphs.

Structural Fundamentals and Polymorphic Causality

The root cause of polymorphism in 2-(3,4-Dimethoxyphenyl)thiazolidine lies in its molecular geometry. The thiazolidine ring is not planar; it exists in various puckered conformations (typically envelope or half-chair). Furthermore, the dihedral angle between the thiazolidine core and the 3,4-dimethoxyphenyl ring can rotate to minimize steric hindrance.

When crystallization occurs under different kinetic or thermodynamic conditions, these conformers lock into different intermolecular hydrogen-bonding networks (primarily involving the thiazolidine N-H and the methoxy oxygen atoms).

  • Thermodynamic Control: Slow crystallization yields the most densely packed, lowest-energy crystal lattice (Form I).

  • Kinetic Control: Rapid precipitation traps the molecule in higher-energy, metastable lattices (Form II) before it can reorganize.

Understanding this energy landscape is critical, as unexpected phase transformations during formulation or storage can lead to catastrophic drug product failures[4][5].

Polymorph Screening Strategy

To ensure no metastable forms unexpectedly appear during scale-up, a comprehensive polymorph screen must perturb the system across multiple axes: solvent polarity, cooling rate, and supersaturation generation.

PolymorphScreening Start 2-(3,4-Dimethoxyphenyl)thiazolidine API Starting Material Solubility Solubility Profiling (20+ Solvents) Start->Solubility Method1 Anti-Solvent Addition (High Supersaturation) Solubility->Method1 Method2 Slow Evaporation (Kinetically Driven) Solubility->Method2 Method3 Thermal Cycling (Thermodynamically Driven) Solubility->Method3 Characterization Orthogonal Characterization (PXRD, DSC, TGA) Method1->Characterization Method2->Characterization Method3->Characterization FormI Form I (Stable) Characterization->FormI Thermodynamic Control FormII Form II (Metastable) Characterization->FormII Kinetic Control

Fig 1: Systematic polymorph screening workflow for 2-(3,4-Dimethoxyphenyl)thiazolidine.

Analytical Characterization: A Self-Validating System

A single analytical technique is insufficient to definitively classify a polymorph. We employ an orthogonal, self-validating approach:

  • Powder X-Ray Diffraction (PXRD): Provides the definitive "fingerprint" of the crystal lattice.

  • Differential Scanning Calorimetry (DSC): Measures the enthalpy of fusion ( ΔHf​ ) and melting point. Causality: We use DSC to determine if the polymorphic system is enantiotropic (forms can reversibly transition at a specific temperature) or monotropic (one form is always more stable).

  • Thermogravimetric Analysis (TGA): Causality: DSC alone cannot distinguish between a polymorphic phase transition and a desolvation/dehydration event. TGA is run in tandem; if a DSC endotherm occurs without a corresponding TGA mass loss, we validate that the event is a true polymorphic transition rather than the loss of trapped solvent.

Representative Crystallographic Data Summary

Based on the characteristic behavior of highly substituted thiazolidine derivatives[3][4], the following table summarizes the quantitative physical properties distinguishing the stable and metastable forms.

PropertyForm I (Thermodynamic)Form II (Kinetic)
Crystal System MonoclinicTriclinic
Space Group P21​/c P1ˉ
Melting Point (DSC) 158.2 °C142.5 °C
Enthalpy of Fusion ( ΔHf​ ) 32.4 J/g25.1 J/g
Key PXRD Peaks (2 θ ) 8.5°, 14.2°, 19.8°, 24.1°6.5°, 13.2°, 20.8°, 25.2°
Stability Profile Stable under ambient stressConverts to Form I > 40°C or in slurry

Thermodynamic vs. Kinetic Control Pathways

According to Ostwald's Rule of Stages , the crystallization of 2-(3,4-Dimethoxyphenyl)thiazolidine from a supersaturated solution will initially favor the kinetically accessible metastable state (Form II) because it requires a lower activation energy for nucleation. Over time, or through solvent mediation, it will undergo a phase transformation to the thermodynamically stable state (Form I).

EnergyLandscape Solution Supersaturated Solution Nucleation Nucleation Event Solution->Nucleation FormII Form II (Metastable) Lower Activation Energy Nucleation->FormII Fast Cooling (Kinetic) FormI Form I (Stable) Higher Activation Energy Nucleation->FormI Slow Cooling (Thermodynamic) Transformation Solvent-Mediated Phase Transformation FormII->Transformation Slurrying / Heating Transformation->FormI Recrystallization

Fig 2: Thermodynamic vs. kinetic crystallization pathways and solvent-mediated phase transformation.

Detailed Experimental Protocols

The following protocols are engineered to be self-validating, ensuring that the isolated polymorphic forms are accurately identified and their stability hierarchy is empirically proven.

Protocol A: High-Throughput Solvent-Mediated Polymorph Screen

This protocol is designed to force the precipitation of metastable forms and subsequently test their thermodynamic stability via a "slurry bridge" experiment.

Step-by-Step Methodology:

  • Supersaturation: Dissolve 500 mg of 2-(3,4-Dimethoxyphenyl)thiazolidine API in 5 mL of a high-solubility solvent (e.g., Ethyl Acetate) at 60°C in a jacketed reactor.

  • Kinetic Precipitation (Form II Generation): Rapidly inject 15 mL of a cold (4°C) anti-solvent (e.g., n-Heptane) under high shear stirring (800 RPM).

  • Rapid Isolation: Causality: The resulting precipitate must be immediately filtered under vacuum (within 60 seconds). Delaying filtration allows the anti-solvent to act as a medium for Solvent-Mediated Phase Transformation (SMPT), which would prematurely convert the kinetic form back to the stable form.

  • Self-Validation (The Slurry Bridge):

    • Take 100 mg of the isolated Form II powder and suspend it in 2 mL of a 1:1 Ethyl Acetate/n-Heptane mixture at 25°C.

    • Stir the slurry for 48 hours.

    • Filter and analyze via PXRD. Validation: If the PXRD pattern shifts from Form II to Form I, it empirically proves that Form I is the thermodynamically stable polymorph at ambient conditions, validating the energy landscape.

Protocol B: Single Crystal X-Ray Diffraction (SCXRD) Growth

To definitively map the hydrogen-bonding network and the thiazolidine ring puckering, a single crystal of Form I must be grown.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 50 mg of Form I powder in 2 mL of Acetonitrile in a 5 mL glass vial. Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free crystallization vial. Causality: Removing microscopic dust particles prevents heterogeneous nucleation, which typically leads to rapid, poor-quality polycrystalline growth rather than single crystals.

  • Vapor Diffusion Setup: Place the uncapped 5 mL vial inside a larger 20 mL vial containing 5 mL of an anti-solvent (e.g., Toluene). Cap the 20 mL vial tightly.

  • Incubation: Store the setup in a vibration-free environment at a constant 20°C for 7–14 days. Toluene vapors will slowly diffuse into the Acetonitrile, gently lowering the solubility and promoting the growth of a single, high-quality Form I crystal suitable for SCXRD.

Conclusion

The successful development of 2-(3,4-Dimethoxyphenyl)thiazolidine into a viable pharmaceutical product relies entirely on the rigorous control of its solid-state properties. By employing orthogonal analytical techniques (PXRD, DSC, TGA) and understanding the causality behind kinetic versus thermodynamic crystallization pathways, formulation scientists can reliably isolate the stable Form I. The self-validating protocols detailed in this guide ensure that phase transformations are mapped, predicted, and controlled, mitigating the risk of late-stage physical instability.

References

  • Benchchem. "2-(3,4-Dimethoxyphenyl)thiazolidine Product Information." Benchchem.
  • Sigma-Aldrich. "Thiazolidine carboxylic acid." Sigma-Aldrich.
  • Google Patents. "Stable crystal of 4-oxoquinoline compound." Google Patents.
  • MDPI. "Pharmaceutical Crystals (Volume II)." MDPI, 2021.
  • ACS Publications. "Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives." ACS Omega, 2023.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis and Validation Protocol for 2-(3,4-Dimethoxyphenyl)thiazolidine

Introduction & Mechanistic Rationale The thiazolidine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inflammatory, and antidiabetic agents....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The thiazolidine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inflammatory, and antidiabetic agents. 2-(3,4-Dimethoxyphenyl)thiazolidine serves as a highly versatile building block and intermediate in drug discovery programs.

The synthesis of saturated five-membered thiazolidines is fundamentally driven by the condensation of an aromatic aldehyde with an aminothiol[1]. In this protocol, 3,4-dimethoxybenzaldehyde (veratraldehyde) reacts with cysteamine (2-aminoethanethiol). The reaction proceeds via a two-step cascade:

  • Schiff Base Formation: The primary amine of cysteamine undergoes nucleophilic addition to the carbonyl carbon of the aldehyde, followed by dehydration to form a transient imine intermediate.

  • Intramolecular Cyclization: The pendant sulfhydryl (-SH) group undergoes a rapid 5-endo-trig-style nucleophilic attack on the imine double bond, thermodynamically driving the formation of the stable, saturated thiazolidine ring. Recent studies have even demonstrated that this highly favorable cyclization pathway can be accelerated in specialized environments like microdroplets[2].

Fig 1: Synthetic workflow and cyclization mechanism for 2-(3,4-Dimethoxyphenyl)thiazolidine.

Quantitative Materials & Reagents

To ensure reproducibility and high yield, the stoichiometry must be strictly controlled. Cysteamine is utilized as a hydrochloride salt to prevent spontaneous air-oxidation into its disulfide dimer (cystamine). Consequently, a mild base is required to liberate the active nucleophile.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Causality / Role
3,4-Dimethoxybenzaldehyde 166.171.01.66 gElectrophile; provides the aromatic core.
Cysteamine HCl 113.611.11.25 gNucleophile; provides the N,S-bidentate backbone.
Sodium Acetate (anhydrous) 82.031.10.90 gBase; neutralizes HCl to liberate free amine/thiol.
Ethanol (Absolute) 46.07Solvent20 mLSolvent; facilitates reflux and water azeotrope.
Dichloromethane (DCM) 84.93Solvent3 x 15 mLExtraction solvent; isolates the organic product.
Brine (Sat. NaCl) N/AWash20 mLRemoves residual water and water-soluble impurities.
Anhydrous Na₂SO₄ 142.04DesiccantExcessRemoves trace water from the organic phase.

Step-by-Step Experimental Protocol

Phase 1: Nucleophile Liberation
  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 20 mL of absolute ethanol.

  • Neutralization: Add 1.25 g (11 mmol) of cysteamine hydrochloride, followed by 0.90 g (11 mmol) of anhydrous sodium acetate.

  • Stirring: Stir the suspension at room temperature for 15 minutes.

    • Causality: The sodium acetate deprotonates the cysteamine hydrochloride, precipitating sodium chloride and liberating the free 2-aminoethanethiol required for the nucleophilic attack.

Phase 2: Condensation and Cyclization
  • Addition: Add 1.66 g (10 mmol) of 3,4-dimethoxybenzaldehyde to the stirring mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 80 °C) using an oil bath or heating mantle.

  • Reaction Monitoring: Maintain reflux for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.

    • Causality: Heating the reaction drives the dehydration step of the Schiff base formation. The subsequent cyclization is rapid and thermodynamically favored, meaning the imine intermediate will not isolate but immediately collapse into the thiazolidine ring.

Phase 3: Workup and Extraction
  • Concentration: Once TLC indicates the complete consumption of the aldehyde, cool the reaction mixture to room temperature and concentrate it under reduced pressure (rotary evaporation) to remove the bulk of the ethanol.

  • Phase Partitioning: Suspend the resulting crude residue in 20 mL of distilled water and extract with Dichloromethane (DCM) (3 x 15 mL).

    • Causality: The aqueous layer retains the unreacted cysteamine, sodium acetate, and sodium chloride byproducts, while the target thiazolidine partitions into the organic DCM layer.

  • Washing: Combine the organic layers and wash with 20 mL of saturated brine.

  • Desiccation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Phase 4: Purification
  • Isolation: The crude 2-(3,4-dimethoxyphenyl)thiazolidine is typically obtained as a viscous oil or low-melting solid. If high analytical purity (>98%) is required, purify the crude material via flash column chromatography on silica gel (eluting with a gradient of Hexane to 30% Ethyl Acetate in Hexane).

Analytical Validation (Self-Validating System)

Every robust protocol must act as a self-validating system. To confirm the success of the cyclization, the isolated compound must be validated against the following spectral benchmarks. The transformation from an acyclic aldehyde to a saturated heterocycle provides distinct analytical markers.

  • ¹H NMR (400 MHz, CDCl₃):

    • Diagnostic Disappearance: The complete absence of the aldehyde proton signal at ~9.8 ppm confirms the total consumption of the starting material.

    • Diagnostic Appearance (C2 Methine): A diagnostic singlet (often appearing as a broad singlet due to adjacent NH coupling) at ~5.5 ppm (1H) confirms the formation of the thiazolidine ring. This proton is highly deshielded by the adjacent nitrogen, sulfur, and aromatic ring.

    • Thiazolidine Backbone: Multiplets between 2.8 ppm and 3.5 ppm (4H) correspond to the two methylene groups (-CH₂-CH₂-) of the incorporated cysteamine backbone.

    • Aromatic & Methoxy Protons: A multiplet at 6.8–7.0 ppm (3H) confirms the intact aromatic ring, while a sharp singlet at 3.8–3.9 ppm (6H) validates the presence of the two methoxy groups.

  • LC-MS (ESI+):

    • Calculated exact mass for C₁₁H₁₅NO₂S is 225.08 Da.

    • Expected observed mass: [M+H]⁺ at m/z 226.1 .

References

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC. nih.gov.
  • Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets | Journal of the American Chemical Society. acs.org.

Sources

Application

Application Note: Solubilization of 2-(3,4-Dimethoxyphenyl)thiazolidine in DMSO for In Vitro Cell Culture Assays

As a Senior Application Scientist, I frequently observe researchers encountering compound precipitation, irreproducible IC50 values, or unexplained cytotoxicity during cell-based assays. In the case of hydrophobic small...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe researchers encountering compound precipitation, irreproducible IC50 values, or unexplained cytotoxicity during cell-based assays. In the case of hydrophobic small molecules, these issues almost always stem from improper solvent handling rather than the compound itself.

This application note provides a comprehensive, mechanistically grounded protocol for dissolving 2-(3,4-Dimethoxyphenyl)thiazolidine in Dimethyl Sulfoxide (DMSO). By understanding the physicochemical properties of the compound and the biological impact of the solvent, you can establish a self-validating workflow that guarantees experimental integrity.

Physicochemical Profiling

2-(3,4-Dimethoxyphenyl)thiazolidine is a thiazolidine derivative featuring a five-membered saturated ring containing nitrogen and sulfur, substituted with a dimethoxyphenyl group[1]. This scaffold is a privileged structure in drug design, frequently utilized as a building block for novel antimicrobial agents and synthetic COX-2 inhibitors[1]. Due to its hydrophobic nature, it lacks meaningful aqueous solubility, necessitating the use of a polar, aprotic solvent like DMSO to disrupt its crystal lattice.

Table 1: Quantitative Compound Properties
ParameterValue
Compound Name 2-(3,4-Dimethoxyphenyl)thiazolidine
CAS Number 67189-39-3
Molecular Formula C₁₁H₁₅NO₂S
Molecular Weight 225.31 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Recommended Stock Concentration 50 mM or 100 mM

Mechanistic Insights: The Biological Impact of DMSO

While DMSO is an exceptional solvent for thiazolidine derivatives, it is not biologically inert. Treating DMSO merely as a "vehicle" without respecting its cellular toxicity limits is a primary cause of assay failure.

In cell culture, DMSO concentrations exceeding 0.5% (v/v) act as a bio-hazard. High concentrations induce membrane pore formation and water displacement, which triggers cellular apoptosis via the activation of caspase-9 and caspase-3[2]. Furthermore, sustained exposure to >0.5% DMSO leads to PARP-1 cleavage and significant cell death[3]. For standard cell-based drug discovery assays, the industry-standard maximum allowable limit is 0.1% (v/v) [4]. Stem cells, hematopoietic cells, and primary fibroblasts are even more sensitive, often requiring concentrations at or below 0.05% to prevent spontaneous differentiation or toxicity[2][3].

G A High DMSO Exposure (>0.5% v/v) B Membrane Pore Formation & Water Displacement A->B C Caspase-9 / Caspase-3 Activation B->C D PARP-1 Cleavage C->D E Cell Apoptosis / Reduced Viability D->E

Cellular toxicity pathway induced by high DMSO concentrations exceeding standard limits.

Preparation Protocol: Creating a Self-Validating System

To ensure reproducibility, the preparation of the stock solution must be treated as a rigorous analytical procedure.

Table 2: Stock Solution Preparation Matrix

Calculations based on MW = 225.31 g/mol .

Target Stock ConcentrationMass of Compound RequiredVolume of Anhydrous DMSO
10 mM 2.25 mg1.0 mL
50 mM 11.27 mg1.0 mL
100 mM 22.53 mg1.0 mL
Phase 1: Master Stock Generation (1000x)
  • Thermal Equilibration : Allow the sealed vial of 2-(3,4-Dimethoxyphenyl)thiazolidine to reach room temperature before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water drastically reduces the solubility of hydrophobic thiazolidines in DMSO.

  • Weighing : Accurately weigh the desired mass (e.g., 11.27 mg for a 50 mM stock) into a sterile, solvent-resistant microcentrifuge tube.

  • Solvent Addition : Add 1.0 mL of sterile, anhydrous, cell-culture grade DMSO.

    • Causality: Standard laboratory-grade DMSO is highly hygroscopic and often contains trace water, which will cause the compound to precipitate prematurely.

  • Dissolution via Cavitation : Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 5 minutes.

    • Causality: Sonication provides acoustic cavitation that physically breaks apart intermolecular bonds in crystalline aggregates without the thermal degradation risks associated with heating.

  • Quality Control (The Tyndall Test) : Shine a bright LED or laser pointer through the vial in a dark room.

    • Self-Validation: If the beam path is visible (light scattering), micro-precipitates are present, meaning you have a suspension, not a true solution. Continue sonication until the beam path is entirely invisible.

  • Aliquoting : Divide the master stock into 20 µL to 50 µL single-use aliquots in opaque or amber tubes. Store at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles draw moisture into the anhydrous DMSO, leading to gradual compound precipitation and concentration degradation over time.

Phase 2: Cell Culture Application Workflow
  • Thawing : Thaw a single aliquot at room temperature. Vortex immediately upon thawing.

    • Causality: Compounds can transiently crystallize during the freezing process; vortexing ensures re-homogenization.

  • Intermediate Dilution : If your final target concentration in the well is 50 µM, first dilute the 50 mM stock 1:10 in pure DMSO to create a 5 mM intermediate.

    • Causality: Pipetting sub-microliter volumes of pure DMSO directly into culture media is highly inaccurate due to DMSO's high viscosity and low surface tension.

  • Media Addition : Add the DMSO solution dropwise to pre-warmed culture media while actively vortexing or swirling the media tube.

    • Causality: Dropping hydrophobic compounds into static aqueous media creates a localized micro-environment of high water concentration, causing the drug to instantly "crash out" (precipitate). Active mixing disperses the solvent rapidly.

  • Vehicle Control Validation : Always run a vehicle control well containing the exact same final percentage of DMSO (e.g., 0.1%) as your highest treatment group, but without the compound.

    • Self-Validation: The vehicle control must show identical cell viability to an untreated control. If viability drops, your specific cell line cannot tolerate that concentration of DMSO, and you must use a more concentrated master stock to reduce the final solvent volume.

G A Weigh Powder 2-(3,4-Dimethoxyphenyl)thiazolidine B Add Sterile DMSO (e.g., 50 mM Stock) A->B C Vortex / Sonicate Until Clear B->C D Aliquot & Store (-20°C to -80°C) C->D E Dilute in Media (Final DMSO ≤ 0.1%) D->E

Workflow for dissolving 2-(3,4-Dimethoxyphenyl)thiazolidine in DMSO for cell culture.

References

  • MDPI - Molecules. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (July 13, 2022).[3] URL:[Link]

  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?[2] URL:[Link]

  • Protocol Online. What is the maximum allowable limit of DMSO as a solvent in cell culture? (September 29, 2006).[4] URL:[Link]

Sources

Method

Application Notes and Protocols: In Vivo Dosing Strategies for 2-(3,4-Dimethoxyphenyl)thiazolidine in Murine Models

Introduction: The Therapeutic Potential of 2-(3,4-Dimethoxyphenyl)thiazolidine The thiazolidine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of 2-(3,4-Dimethoxyphenyl)thiazolidine

The thiazolidine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.[1] The compound 2-(3,4-Dimethoxyphenyl)thiazolidine belongs to this versatile class. While specific in vivo data for this particular analog is limited in publicly available literature, its structural similarity to other well-characterized thiazolidinones, particularly those acting as Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) agonists, provides a strong basis for developing robust in vivo dosing strategies.[2][3]

PPAR-γ is a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism, making its agonists effective insulin sensitizers.[2][3] This mechanism of action is central to the therapeutic effects of drugs like pioglitazone and rosiglitazone in type 2 diabetes.[4] Beyond metabolic diseases, PPAR-γ activation also has profound anti-inflammatory effects, suggesting the potential utility of compounds like 2-(3,4-Dimethoxyphenyl)thiazolidine in inflammatory disease models.

These application notes provide a comprehensive guide for researchers to establish a scientifically sound in vivo dosing regimen for 2-(3,4-Dimethoxyphenyl)thiazolidine in murine models. The protocols herein are based on established principles for novel compound evaluation and data from closely related thiazolidinone analogs. It is imperative to recognize that these are starting points; the optimal dose and regimen for any specific experimental context must be determined empirically.

Part 1: Foundational Steps - Formulation and Preliminary Toxicity Assessment

A successful in vivo study begins with proper compound formulation and a thorough understanding of its safety profile. Given that many thiazolidinone derivatives exhibit poor aqueous solubility, selecting an appropriate vehicle is a critical first step.[5][6]

Compound Formulation for In Vivo Administration

The choice of vehicle depends on the intended route of administration (e.g., oral, intraperitoneal) and the physicochemical properties of the compound. For poorly soluble compounds, a multi-component system is often necessary.[6][7]

Recommended Vehicle Compositions for Oral (PO) or Intraperitoneal (IP) Administration:

ComponentRoleCommon Concentration RangeKey Considerations
Dimethyl Sulfoxide (DMSO) Co-solvent5-10%Excellent solubilizing agent, but can have intrinsic biological effects and cause toxicity at higher concentrations.[7][8]
Polyethylene Glycol (PEG 300/400) Co-solvent20-40%Generally well-tolerated and improves solubility. High concentrations can increase viscosity.[6][8]
Polysorbate 80 (Tween 80) Surfactant/Emulsifier1-5%Helps to maintain the compound in solution or suspension and improves bioavailability.
Carboxymethylcellulose (CMC) or Methylcellulose Suspending Agent0.5-1%Used to create a uniform suspension for oral gavage. Does not solubilize the compound.[8]
Saline or PBS Diluentq.s. to final volumeThe aqueous base of the formulation.

Protocol 1: Preparation of a Vehicle for a Poorly Soluble Thiazolidine Derivative

  • Calculate Required Quantities: Determine the mass of 2-(3,4-Dimethoxyphenyl)thiazolidine and the volume of each vehicle component required to achieve the desired final concentration and dosing volume (typically 5-10 mL/kg for mice).

  • Initial Solubilization: In a sterile vial, add the weighed compound powder. Add the required volume of DMSO and vortex thoroughly until the compound is fully dissolved. Gentle warming or sonication can aid this process.

  • Addition of Co-solvents and Surfactants: Add the PEG and Tween 80 to the DMSO solution. Vortex until the mixture is homogeneous.

  • Final Dilution: Slowly add the saline or PBS to the organic mixture while vortexing to prevent precipitation. This should result in a clear solution or a fine, homogeneous suspension.

  • Vehicle Control: Prepare a vehicle-only formulation (without the test compound) to administer to the control group of animals. This is crucial to account for any effects of the vehicle itself.[9]

Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

Before initiating efficacy studies, it is essential to determine the safety profile of the compound. An acute toxicity study provides an initial assessment of the compound's safety and helps to establish the Maximum Tolerated Dose (MTD).[10][11] The MTD is the highest dose that can be administered without causing unacceptable adverse effects.[11]

Workflow for Acute Toxicity and MTD Assessment

G cluster_0 Phase 1: Acute Toxicity (Single Dose) cluster_1 Phase 2: Dose Range-Finding (Repeat Dose) A Select starting doses based on literature of analogs (e.g., 100, 500, 1000, 2000 mg/kg) B Administer a single dose to small groups of mice (n=3-5/group) A->B C Observe for 7-14 days for: - Mortality - Clinical signs (weight loss, behavior) - Gross pathology B->C D Select 3-5 doses below the acute toxic dose C->D Inform dose selection E Administer daily for 5-7 days D->E F Monitor daily for: - Body weight changes (>15-20% loss is a common endpoint) - Clinical signs of distress E->F G Define MTD: Highest dose with no mortality and <15% mean body weight loss F->G

Caption: Workflow for determining acute toxicity and MTD.

Protocol 2: Single-Dose Acute Oral Toxicity Study (Modified OECD 423)

  • Animal Model: Use a single sex of healthy, young adult mice (e.g., C57BL/6 or CD-1), weighing 20-25g.

  • Dose Selection: Based on data from other thiazolidinone derivatives, a limit test at 2000 mg/kg can be a starting point.[12] If toxicity is expected, lower starting doses (e.g., 300 mg/kg) should be used.

  • Dosing: After a brief fasting period (3-4 hours for mice), administer a single oral gavage dose of the compound.[13][14]

  • Observation: Observe animals continuously for the first few hours post-dosing and then daily for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as body weight.

  • Endpoint: The primary endpoint is mortality. At the end of the observation period, surviving animals are euthanized and subjected to gross necropsy.

Part 2: Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of 2-(3,4-Dimethoxyphenyl)thiazolidine is crucial for designing a rational dosing schedule for efficacy studies. A preliminary PK study can determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and half-life (t½).[15][16]

Protocol 3: Preliminary Pharmacokinetic Study in Mice

  • Animal Model and Dosing: Use male CD-1 or C57BL/6 mice. Administer a single dose of the compound, typically via the intended route for efficacy studies (e.g., oral gavage). A dose that is well-tolerated but high enough for analytical detection should be chosen (e.g., 10-50 mg/kg).

  • Blood Sampling: Collect blood samples at multiple time points post-dose. Serial microsampling techniques allow for the collection of a full PK profile from a single mouse, reducing animal usage and inter-animal variability.[17]

    • Suggested Sampling Schedule (Oral Dosing): Pre-dose (0), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.[15]

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 2-(3,4-Dimethoxyphenyl)thiazolidine in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot plasma concentration versus time and use pharmacokinetic software to calculate key parameters.

Illustrative PK Workflow

G A Administer single dose (e.g., 10 mg/kg PO) B Serial blood sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) A->B C Plasma separation B->C D LC-MS/MS analysis C->D E Calculate PK parameters (Cmax, Tmax, AUC, t½) D->E

Caption: Key steps in a murine pharmacokinetic study.

Part 3: Efficacy Study Protocols

With formulation, MTD, and PK data in hand, efficacy studies can be designed. The following are example protocols for two disease models where a PPAR-γ agonist like 2-(3,4-Dimethoxyphenyl)thiazolidine is expected to be active.

Model 1: Dexamethasone-Induced Insulin Resistance

This model is relevant for assessing the anti-diabetic, insulin-sensitizing properties of the compound.[18][19] Dexamethasone, a synthetic glucocorticoid, induces a state of insulin resistance and hyperglycemia in rodents.[20][21]

Protocol 4: Evaluation in a Dexamethasone-Induced Insulin Resistance Model

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Insulin Resistance: Administer dexamethasone at 1 mg/kg (intraperitoneal injection) daily for 5-7 days.[18]

  • Treatment Groups (n=8-10 per group):

    • Vehicle Control (receives vehicle and dexamethasone)

    • Positive Control (e.g., Pioglitazone, 20 mg/kg/day, PO)[22]

    • Test Compound (e.g., 10, 30, 100 mg/kg/day, PO)

  • Dosing: Begin daily oral administration of the test compound or controls concurrently with or after the dexamethasone induction period.

  • Key Endpoints:

    • Fasting Blood Glucose and Insulin: Measure at baseline and at the end of the study.

    • Glucose Tolerance Test (GTT): On the final day of treatment, fast mice for 6 hours, then administer an oral glucose bolus (2 g/kg). Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-bolus.

    • Body Weight and Food Intake: Monitor throughout the study.

  • Data Analysis: Compare the area under the curve (AUC) for the GTT between groups. Assess changes in fasting glucose, insulin, and body weight.

Dexamethasone Model Workflow

G cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Assessment A Dexamethasone (1 mg/kg IP) Daily for 5-7 days B Daily Oral Dosing: - Vehicle - Positive Control - Test Compound (multiple doses) A->B C Glucose Tolerance Test (GTT) B->C D Fasting Glucose & Insulin B->D E Body Weight B->E

Caption: Workflow for the dexamethasone-induced insulin resistance model.

Model 2: Carrageenan-Induced Paw Edema

This is a classic, acute model of inflammation used to screen for anti-inflammatory activity.[23][24] The subcutaneous injection of carrageenan into the mouse paw induces a localized inflammatory response characterized by edema.

Protocol 5: Evaluation in a Carrageenan-Induced Paw Edema Model

  • Animal Model: CD-1 or BALB/c mice.

  • Treatment Groups (n=8-10 per group):

    • Vehicle Control

    • Positive Control (e.g., Indomethacin, 5-10 mg/kg, PO)[23]

    • Test Compound (e.g., 10, 30, 100 mg/kg, PO)

  • Dosing: Administer the test compound or controls orally 1 hour before the carrageenan injection.

  • Induction of Inflammation: Inject 50 µL of 1% λ-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

  • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (time 0) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Conclusion and Best Practices

The protocols outlined in these application notes provide a robust framework for initiating the in vivo evaluation of 2-(3,4-Dimethoxyphenyl)thiazolidine in murine models. Success in these studies hinges on a systematic approach that begins with careful formulation and toxicity assessment, followed by pharmacokinetic profiling to inform the design of well-controlled efficacy studies. Researchers are strongly encouraged to adapt these protocols to their specific hypotheses and to always include appropriate positive and negative controls to ensure the validity and reproducibility of their findings.

References

  • Dexamethasone-Induced Insulin Resistance Attenuation by Oral Sulfur–Oxidovanadium(IV) Complex Treatment in Mice. PMC. [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. [Link]

  • ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS. J-Stage. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Publishing at the Library. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]

  • Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PMC. [Link]

  • In vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models. PMC. [Link]

  • Experimental model of glucocorticoid-induced insulin resistance. SciELO. [Link]

  • A study of vehicles for dosing rodent whole embryo culture with non aqueous soluble compounds. PubMed. [Link]

  • Anti-inflammatory activity of SM in vivo in the mouse models with carrageenan-and histamine-induced acute paw edema. ResearchGate. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • Dexamethasone-Induced Mitochondrial Dysfunction and Insulin Resistance—Study in 3T3-L1 Adipocytes and Mitochondria Isolated from Mouse Liver. MDPI. [Link]

  • In vitro and in vivo therapeutic efficacy of the PPAR-γ agonist troglitazone in combination with cisplatin against malignant pleural mesothelioma cell growth. PMC. [Link]

  • Anti-Inflammatory Activity of a Cyclic Tetrapeptide in Mouse and Human Experimental Models. MDPI. [Link]

  • Chapter IV. Guidelines for Toxicity Tests. FDA. [Link]

  • V B. Metabolism and Pharmacokinetic Studies. FDA. [Link]

  • Dexamethasone-associated metabolic effects in male mice are partially caused by depletion of endogenous corticosterone. Frontiers. [Link]

  • Effect of Dexamethasone on Glucose Tolerance and Fat Metabolism in a Diet-Induced Obesity Mouse Model. Oxford Academic. [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]

  • Peroxisome Proliferator-Activated Receptor γ Agonism Increases the Capacity for Sympathetically Mediated Thermogenesis in Lean and ob/ob Mice. Oxford Academic. [Link]

  • The PPARγ agonist pioglitazone is effective in the MPTP mouse model of Parkinson's disease through inhibition of monoamine oxidase B. PMC. [Link]

  • Strategy for Designing In Vivo Dose-Response Comparison Studies. PubMed. [Link]

  • Discovery pharmacokinetic studies in mice using serial microsampling, dried blood spots and microbore LC-MS/MS. ResearchGate. [Link]

  • Murine Pharmacokinetic Studies. PMC. [Link]

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. PMC. [Link]

  • Evaluation of thiazolidinedione derivatives for acute toxicity and potential antidiabetic activity. Der Pharma Chemica. [Link]

  • Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • Process for the preparation of thiazolidine derivatives.
  • Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases. Frontiers. [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • The application of cassette dosing for pharmacokinetic screening in small-molecule cancer drug discovery. AACR Journals. [Link]

  • Acute Toxicity. Joint Research Centre - European Commission. [Link]

  • Dose-Finding Study and Pharmacokinetics Profile of the Novel 13-Mer Antisense miR-221 Inhibitor in Sprague-Dawley Rats. PMC. [Link]

  • Inverse Agonists of Peroxisome Proliferator-Activated Receptor Gamma: Advances and Prospects in Cancer Treatment. ACS Publications. [Link]

  • Structure of the thiazolidine derivatives; (A) (1b) [2-(2-hydroxyphenyl). ResearchGate. [Link]

  • A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. PMC. [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC. [Link]

  • Synthesis of Thiazolidinedione Compound Library. MDPI. [Link]

Sources

Application

Application Note: Advanced Formulation Strategies for 2-(3,4-Dimethoxyphenyl)thiazolidine Delivery

Physicochemical Profiling & Formulation Rationale The compound 2-(3,4-Dimethoxyphenyl)thiazolidine (and its derivatives, such as the 4-carboxylic acid variant) represents a privileged heterocyclic scaffold in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Formulation Rationale

The compound 2-(3,4-Dimethoxyphenyl)thiazolidine (and its derivatives, such as the 4-carboxylic acid variant) represents a privileged heterocyclic scaffold in medicinal chemistry, heavily investigated for its antimicrobial, anti-inflammatory, and peroxisome proliferator-activated receptor (PPAR) modulating activities[1]. However, the structural integration of the highly lipophilic 3,4-dimethoxyphenyl moiety with the thiazolidine core results in significant physicochemical hurdles.

The compound exhibits high crystal lattice energy and extreme hydrophobicity, categorizing it as a Biopharmaceutics Classification System (BCS) Class II/IV molecule[2]. When administered in its native crystalline state, its poor aqueous solubility restricts gastrointestinal dissolution, leading to erratic absorption and sub-therapeutic systemic bioavailability.

To translate this promising active pharmaceutical ingredient (API) into a viable therapeutic, formulation scientists must bypass its crystalline limitations. This guide details two self-validating, field-proven methodologies: Nanostructured Lipid Carriers (NLCs) for versatile oral/parenteral delivery, and Amorphous Solid Dispersions (ASDs) for maximizing oral bioavailability.

Strategy I: Nanostructured Lipid Carriers (NLCs)

Causality & Design Philosophy

Traditional Solid Lipid Nanoparticles (SLNs) often suffer from drug expulsion during storage due to the formation of a perfect lipid crystal lattice[3]. To circumvent this, NLCs utilize a strategic blend of spatially incompatible solid lipids (e.g., Compritol® 888 ATO) and liquid lipids (e.g., Labrasol®). This blend creates a highly imperfect lipid matrix with massive void spaces, significantly increasing the encapsulation efficiency (EE%) of the lipophilic 2-(3,4-Dimethoxyphenyl)thiazolidine while preventing premature drug leakage[4].

NLC_Workflow L Lipid Phase (Compritol + Labrasol + API) Heat to 80°C PE Pre-emulsion (High-shear mixing) L->PE A Aqueous Phase (Tween 80 + Water) Heat to 80°C A->PE HH Hot Homogenization (High pressure) PE->HH US Ultrasonication (Size reduction) HH->US NLC Cooling & Solidification (NLC Formation) US->NLC

Fig 1: Workflow for the fabrication of Nanostructured Lipid Carriers (NLCs).

Self-Validating Protocol: Hot Homogenization & Ultrasonication

Note: This protocol is designed for a 100 mL batch size.

  • Lipid Phase Preparation: Accurately weigh 3.0 g of Compritol® 888 ATO (solid lipid) and 1.5 g of Labrasol® (liquid lipid). Heat the mixture in a water bath to 80°C (approximately 10°C above the melting point of the solid lipid). Once fully melted, dissolve 500 mg of 2-(3,4-Dimethoxyphenyl)thiazolidine into the lipid melt until optically clear.

  • Aqueous Phase Preparation: Dissolve 2.0 g of Tween 80 (surfactant) and 0.5 g of Poloxamer 188 (co-surfactant) in 93 mL of ultra-purified water. Heat this aqueous phase to exactly 80°C to match the lipid phase temperature, preventing premature lipid shock and precipitation.

  • Pre-Emulsification: Gradually inject the hot aqueous phase into the lipid phase under continuous high-shear homogenization at 8,000 RPM for 5 minutes to form a coarse oil-in-water (O/W) pre-emulsion.

  • Ultrasonication (Size Reduction): Transfer the pre-emulsion to a probe sonicator (e.g., Vibra-Cell™). Sonicate at 80% amplitude for 10 minutes using a pulsed cycle (30s ON, 10s OFF) to prevent thermal degradation of the API[3].

    • Validation Checkpoint 1: Perform Dynamic Light Scattering (DLS) on a 1:100 diluted aliquot. A Polydispersity Index (PDI) of < 0.2 validates uniform nanodroplet formation.

  • Solidification: Rapidly cool the nanoemulsion in an ice bath (4°C) for 30 minutes. The sudden temperature drop forces the lipid droplets to crystallize into solid NLCs.

    • Validation Checkpoint 2: Conduct Differential Scanning Calorimetry (DSC). The absence of the API's characteristic melting endotherm (typically >120°C) confirms complete molecular dispersion within the lipid core[4].

Strategy II: Amorphous Solid Dispersions (ASDs)

Causality & Design Philosophy

For oral dosage forms, converting the crystalline 2-(3,4-Dimethoxyphenyl)thiazolidine into an amorphous state drastically lowers the thermodynamic barrier to dissolution. However, amorphous drugs are kinetically unstable and prone to recrystallization. By dispersing the API within a hydrophilic polymer matrix like Polyvinylpyrrolidone (PVP K30), the polymer restricts the molecular mobility of the drug (anti-plasticization effect) and raises the glass transition temperature ( Tg​ ) of the system[5]. Upon ingestion, the polymer facilitates a "spring and parachute" effect: rapidly generating a supersaturated drug solution (the spring) and inhibiting precipitation (the parachute) to maximize absorption[2].

ASD_Pathway C Crystalline API (Low Solubility) SD Spray Drying (Rapid Evaporation) C->SD P Polymer Matrix (PVP K30) + Volatile Solvent P->SD ASD Amorphous Solid Dispersion (Kinetically Stable) SD->ASD GI GI Tract Dissolution (Supersaturation 'Spring') ASD->GI ABS Enhanced Systemic Absorption GI->ABS

Fig 2: Mechanism of bioavailability enhancement via Amorphous Solid Dispersions.

Self-Validating Protocol: Solvent Evaporation via Spray Drying
  • Feed Solution Preparation: Prepare a 1:3 (w/w) ratio of API to PVP K30. Dissolve 1.0 g of 2-(3,4-Dimethoxyphenyl)thiazolidine and 3.0 g of PVP K30 in 100 mL of a binary solvent system (Methanol:Dichloromethane, 1:1 v/v). Stir at room temperature until a completely clear, homogenous solution is achieved[2].

  • Spray Drying Parameters: Feed the solution into a laboratory-scale spray dryer (e.g., Büchi B-290) under the following conditions:

    • Inlet Temperature: 75°C (Ensures rapid solvent flash-evaporation without thermal stress).

    • Outlet Temperature: ~45°C.

    • Aspirator Rate: 100%.

    • Feed Rate: 5 mL/min.

  • Secondary Drying: Collect the resulting powder from the cyclone separator. Transfer to a vacuum desiccator at 40°C for 24 hours to remove residual solvent traces.

    • Validation Checkpoint 1: Perform Powder X-Ray Diffraction (PXRD). The transformation from sharp crystalline Bragg peaks to a broad, featureless "halo" validates successful amorphization[6].

    • Validation Checkpoint 2: Conduct in vitro dissolution testing (USP Apparatus II, pH 6.8 buffer). The ASD must demonstrate at least a 4-fold increase in the area under the dissolution curve (AUDC) compared to the physical mixture to validate the supersaturation parachute effect.

Quantitative Formulation Metrics

The following table summarizes the anticipated physicochemical and pharmacokinetic improvements based on the application of these formulation strategies to thiazolidine-class derivatives[4][5].

ParameterUnformulated API (Crystalline)NLC FormulationASD Formulation (PVP K30)
Aqueous Solubility (pH 6.8) < 5 µg/mLDispersible (Nano-colloidal)> 150 µg/mL (Supersaturated)
Particle Size (Z-average) > 10 µm120 - 150 nm2 - 5 µm (Powder)
Zeta Potential N/A-25 to -30 mVN/A
Encapsulation Efficiency N/A> 90%100% (Matrix Dispersion)
Relative Oral Bioavailability 100% (Baseline)~ 350%~ 420%
Primary Delivery Route None (Sub-therapeutic)Oral / ParenteralOral (Capsule/Tablet)

Sources

Method

Application Note: High-Resolution NMR Spectroscopy Protocol for the Structural Elucidation of 2-(3,4-Dimethoxyphenyl)thiazolidine

Executive Summary 2-(3,4-Dimethoxyphenyl)thiazolidine (Molecular Formula: C11H15NO2S) is a highly versatile privileged scaffold in medicinal chemistry, frequently utilized as a building block for novel antimicrobial, ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(3,4-Dimethoxyphenyl)thiazolidine (Molecular Formula: C11H15NO2S) is a highly versatile privileged scaffold in medicinal chemistry, frequently utilized as a building block for novel antimicrobial, antitubercular, and anti-inflammatory therapeutics[1]. The saturated five-membered thiazolidine ring—containing both nitrogen and sulfur heteroatoms—presents unique conformational dynamics and a chiral center at the C2 position. This application note provides drug development professionals and analytical chemists with a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to unambiguously characterize this molecule, ensuring high structural integrity for downstream pharmacological applications.

Experimental Rationale & Causality

The structural validation of 2-arylthiazolidines requires distinguishing the functional groups (the electron-donating methoxy substituents and the aromatic protons) from the heterocyclic core. The C2-proton is highly diagnostic of successful cyclization, typically resonating downfield due to the deshielding effects of the adjacent sulfur, nitrogen, and the aromatic ring[2][3].

Solvent Selection Causality: Chloroform-d (CDCl3) is the primary solvent of choice. It lacks strong solvent-solute hydrogen bonding, thereby preserving the natural conformational equilibrium of the puckered thiazolidine ring. However, because the NH proton exchange rate in CDCl3 can cause unpredictable line broadening at the C2-H and C4-H2 positions, a parallel acquisition in DMSO-d6 is occasionally employed. DMSO strongly hydrogen-bonds to the NH group, slowing its chemical exchange and sharpening the corresponding signals[4][5].

Logical Workflow for Self-Validating NMR

To ensure absolute trustworthiness in the structural assignment, we employ a "self-validating" network of 1D and 2D NMR experiments. No single peak assignment is trusted in isolation; instead, every functional group is cross-verified through heteronuclear and homonuclear correlations.

NMR_Logic A 1D 1H NMR Identify Methoxy & Aromatic Protons C 2D COSY Map C4-H2 to C5-H2 Spin System A->C Resolves multiplet overlaps D 2D HSQC Correlate C2-H to C2 Carbon A->D Direct C-H connectivity E D2O Shake Test Validate NH Proton Assignment A->E Identifies exchangeable protons B 1D 13C NMR Identify Carbon Backbone B->D F Self-Validated Structural Confirmation 2-(3,4-Dimethoxyphenyl)thiazolidine C->F D->F E->F

Figure 1: Self-validating logical workflow for the NMR characterization of 2-(3,4-Dimethoxyphenyl)thiazolidine.

Step-by-Step Methodology: Sample Preparation & Acquisition

Phase A: Sample Preparation
  • Gravimetric Analysis: Accurately weigh 15–20 mg of highly purified 2-(3,4-Dimethoxyphenyl)thiazolidine.

    • Causality: This specific mass range provides an optimal signal-to-noise ratio (SNR) for 13C and 2D NMR experiments within a practical timeframe (under 1 hour) on a 400 MHz spectrometer.

  • Dissolution: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl3, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides a reliable 0.00 ppm internal reference, which is critical for measuring the subtle electronic shielding effects induced by the dimethoxyphenyl substituents.

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

    • Causality: Particulate matter distorts the local magnetic field homogeneity, leading to poor shimming, asymmetric line shapes, and loss of fine J-coupling resolution.

Phase B: Instrument Setup
  • Locking and Tuning: Insert the sample and lock onto the deuterium signal of CDCl3. Perform automatic tuning and matching (ATM) for both the 1H and 13C channels.

    • Causality: Proper tuning ensures maximum radiofrequency (RF) power transfer to the sample, yielding accurate 90° pulse widths and maximizing sensitivity.

  • Shimming: Execute gradient shimming (e.g., TopShim) on the Z1-Z5 axes. Verify shim quality by ensuring the full width at half maximum (FWHM) of the TMS signal is < 1.0 Hz.

  • Pulse Calibration: Determine the exact 90° pulse (P1) for the sample to prevent phase distortions in 2D acquisitions.

Quantitative Acquisition Parameters

Summarized below are the optimized acquisition parameters required to execute the self-validating protocol on a standard 400 MHz NMR spectrometer.

Table 1: Optimized NMR Acquisition Parameters

ExperimentNucleusScans (NS)Relaxation Delay (D1)Spectral Width (SW)Acquisition Time (AQ)Primary Purpose
1D 1H 1H162.0 s12 ppm3.0 sInitial proton environment mapping and integration.
1D 13C{1H} 13C512 - 10242.0 s240 ppm1.2 sCarbon backbone elucidation; C2 validation.
2D COSY 1H-1H4 (per t1)1.5 s10 ppm0.15 sMap the contiguous C4-H2 to C5-H2 spin systems.
2D HSQC 1H-13C8 (per t1)1.5 s1H: 10, 13C: 1600.1 sDirect C-H connectivity; resolve multiplet overlaps.

Data Interpretation & Self-Validation Protocol

A rigorous interpretation relies on cross-referencing 1D integrations with 2D connectivity maps to eliminate ambiguity[6][7].

Step 1: The Methoxy and Aromatic Substituents
  • Methoxy Groups: Two distinct, sharp singlets will appear around δ 3.85 and 3.88 ppm , integrating to 3H each. Validation: HSQC will definitively map these protons to highly shielded oxygen-bound carbons around δ 55.9 ppm .

  • Aromatic Region (ABX System): The 3,4-dimethoxyphenyl ring yields three distinct protons (H-2', H-5', H-6'). H-5' typically appears as a doublet (ortho coupling, J ~ 8.0 Hz) around δ 6.8 ppm . H-6' appears as a doublet of doublets (J ~ 8.0, 2.0 Hz), and H-2' as a fine doublet (J ~ 2.0 Hz) around δ 6.9–7.0 ppm .

Step 2: The Thiazolidine Core
  • The Diagnostic C2-H: This proton confirms successful ring cyclization. It appears as a singlet (or a broadened singlet due to unresolved long-range coupling to the adjacent NH) at δ 5.4–5.6 ppm [6][7]. Validation: In the 13C NMR spectrum, the corresponding C2 carbon must appear at δ 70–75 ppm [2][7], confirmed via HSQC.

  • C4-H2 and C5-H2 Methylene Protons: These four protons form a complex, overlapping multiplet system between δ 2.8 and 3.5 ppm . Because the thiazolidine ring adopts a puckered conformation, the geminal protons are diastereotopic. Validation: 2D COSY is strictly mandatory here to validate the contiguous spin system, differentiating the nitrogen-adjacent C4 protons (slightly downfield) from the sulfur-adjacent C5 protons.

Step 3: The Exchangeable NH Proton (The D2O Shake Test)
  • Identification: The secondary amine (NH) proton appears as a broad signal whose chemical shift is highly concentration-dependent (typically δ 2.0–3.0 ppm in CDCl3).

  • Self-Validation: To unequivocally prove this assignment, add a single drop of Deuterium Oxide (D2O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1D 1H spectrum. The broad signal will vanish due to rapid deuterium exchange (NH → ND), leaving the rest of the spectrum intact.

References

  • National Institutes of Health (PMC) - Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents URL:[Link]

  • Annals of the Romanian Society for Cell Biology - Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity URL:[Link]

  • Semantic Scholar - Facile Synthesis and Characterization of Some New 5-ethylidene-Thiazolidine-2,4-diones and their Antimicrobial Evaluation URL:[Link]

  • ACS Publications (Macromolecules) - Injectable and Self-Healing Thiazolidine-Crosslinked Hydrogels: Synthesis and Characterization URL:[Link]

  • The Royal Society of Chemistry - Supporting Information: Spectroscopy characterization of thiazolidine URL:[Link]

  • MedCrave Online - Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 2-(3,4-Dimethoxyphenyl)thiazolidine Synthesis

As a Senior Application Scientist, I frequently encounter researchers struggling with the condensation of 3,4-dimethoxybenzaldehyde (veratraldehyde) and cysteamine to form 2-(3,4-dimethoxyphenyl)thiazolidine. While this...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the condensation of 3,4-dimethoxybenzaldehyde (veratraldehyde) and cysteamine to form 2-(3,4-dimethoxyphenyl)thiazolidine. While this Knoevenagel-type condensation and subsequent cyclization appear straightforward on paper, the reaction is plagued by thermodynamic reversibility and the oxidative susceptibility of the thiol precursor[1].

This guide deconstructs the mechanistic causality behind yield losses and provides a self-validating protocol to ensure robust, high-yield synthesis.

Mechanistic Grounding & Causality of Yield Loss

The formation of 2-arylthiazolidines proceeds via a well-documented two-step mechanism[2]. First, the primary amine of cysteamine attacks the aldehyde carbonyl, forming a carbinolamine (hemiketal) intermediate[1]. Mild acid catalysis drives the dehydration of this intermediate into an highly electrophilic Schiff base (imine) or secondary carbocation[1]. Finally, an intramolecular nucleophilic attack by the pendant thiol group closes the five-membered thiazolidine ring[1],[2].

Why yields fail:

  • Thermodynamic Reversibility: Water is a stoichiometric byproduct. Because the reaction exists in an equilibrium state, failure to actively sequester water leads to rapid hydrolysis of the imine intermediate, stalling the reaction[3].

  • Precursor Oxidation: Cysteamine free base is highly prone to aerobic oxidation, forming unreactive cystamine (a disulfide dimer), which permanently depletes the nucleophile pool[3].

Mechanism A 3,4-Dimethoxybenzaldehyde + Cysteamine B Carbinolamine Intermediate A->B Nucleophilic Attack (N) E Disulfide Byproduct (Cystamine) A->E Oxidation (O2) C Imine / Carbocation (+ H2O) B->C Dehydration (Acid Catalyzed) C->B Hydrolysis (+H2O) D 2-(3,4-Dimethoxyphenyl) thiazolidine C->D Intramolecular Cyclization (S)

Mechanistic pathway of thiazolidine formation and common yield-reducing side reactions.

Quantitative Data: Impact of Reaction Conditions

To illustrate the causality of experimental choices, the following table summarizes typical yield variations based on atmospheric and thermodynamic controls[1],[2],[4].

Cysteamine SourceSolvent SystemWater Removal StrategyAtmosphereAverage YieldPrimary Failure Mode
Free BaseEthanolNone (Room Temp)Ambient Air35 - 45%Oxidation to disulfide; Equilibrium stall
Free BaseTolueneDean-Stark RefluxAmbient Air60 - 70%Oxidative degradation during prolonged heating
HCl SaltEthanol3Å Molecular SievesNitrogen (N2)85 - 90%Minor purification losses
HCl Salt Toluene Dean-Stark Reflux Argon (Ar) >95% Highly optimized; self-validating

Self-Validating Experimental Protocol

To achieve >95% yield, the protocol must be treated as a self-validating system where each step inherently prevents a specific failure mode. We utilize the Cysteamine Hydrochloride salt to provide intrinsic mild acid catalysis for the dehydration step[1],[2], and a Dean-Stark apparatus to irreversibly drive the equilibrium forward[4],[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask, combine 3,4-dimethoxybenzaldehyde (10.0 mmol, 1.66 g) and cysteamine hydrochloride (11.0 mmol, 1.25 g)[2]. Causality: The slight 1.1x excess of cysteamine compensates for any trace oxidative losses.

  • Solvent Addition: Add 100 mL of anhydrous toluene. Causality: Toluene is selected because it forms a highly efficient azeotrope with water, allowing for physical removal from the system[4].

  • Atmospheric Control: Seal the flask with a rubber septum and purge the solvent with inert Nitrogen or Argon gas for 10 minutes to displace dissolved oxygen, preventing disulfide formation.

  • Apparatus Assembly: Attach a Dean-Stark trap filled with anhydrous toluene, topped with a reflux condenser and a nitrogen balloon[4],[3].

  • Reflux & Dehydration: Heat the mixture to reflux (approx. 110°C) using an oil bath. Monitor the Dean-Stark trap. Causality: The reaction is self-validating. The theoretical yield of water is 0.18 mL (10.0 mmol). Once water ceases to collect (typically 4-6 hours), the reaction is quantitatively complete[4].

  • Workup & Neutralization: Cool to room temperature. Since the hydrochloride salt was used, the product exists as a thiazolidinium chloride salt. Wash the organic layer with saturated aqueous NaHCO3 (50 mL) to liberate the free 2-(3,4-dimethoxyphenyl)thiazolidine base.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize the crude residue from hot ethanol/water to obtain pure white crystals[2].

Workflow Step1 1. Reagent Loading Aldehyde + Cysteamine HCl Step2 2. Deoxygenation Ar/N2 Purge in Toluene Step1->Step2 Step3 3. Azeotropic Reflux Dean-Stark Water Removal Step2->Step3 Step4 4. Basic Workup NaHCO3 Neutralization Step3->Step4 Step5 5. Isolation Crystallization from EtOH Step4->Step5

Optimized self-validating workflow for high-yield 2-arylthiazolidine synthesis.

Troubleshooting FAQs

Q1: My reaction stalls at 40-50% yield despite using an excess of cysteamine. What is going wrong? A: You are likely hitting the thermodynamic equilibrium limit. The condensation releases one equivalent of water[1]. If this water is not actively removed from the system, the intermediate Schiff base undergoes rapid hydrolysis, reverting to the starting materials[3]. Switch to a Dean-Stark apparatus with toluene, or add activated 3Å molecular sieves if running the reaction in ethanol at room temperature[2].

Q2: I observe a white, insoluble precipitate forming in my reaction flask before the reaction is complete. What is it? A: This is almost certainly cystamine, the disulfide dimer of cysteamine. Cysteamine free base is highly susceptible to aerobic oxidation[3]. When it oxidizes, it crashes out of solution and is no longer available to react with the 3,4-dimethoxybenzaldehyde. To prevent this, strictly degas your solvents and run the reaction under an inert Argon or Nitrogen atmosphere.

Q3: Should I use cysteamine free base or cysteamine hydrochloride? A: Always default to cysteamine hydrochloride . The hydrochloride salt is vastly more stable against atmospheric oxidation during storage. Furthermore, the mechanistic dehydration of the carbinolamine intermediate requires mild acid catalysis[1]. The HCl salt provides this intrinsic acidity, accelerating the reaction rate without the need for exogenous catalysts like p-Toluenesulfonic acid (PTSA)[2]. Just remember to perform a basic workup (e.g., NaHCO3) to liberate the free thiazolidine base at the end.

Q4: My final product is contaminated with a thiazoline derivative. How did this happen? A: Thiazolidines can undergo an oxidative dehydrogenation to form thiazolines (the partially unsaturated analog)[5],[6]. This typically occurs if the reaction is subjected to prolonged heating (refluxing for >12 hours) in the presence of trace oxygen or catalytic metal impurities[1],[6]. Monitor the reaction via TLC and stop heating as soon as the starting aldehyde is consumed.

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Optimization

Technical Support Center: Preventing Degradation of 2-(3,4-Dimethoxyphenyl)thiazolidine During Long-Term Storage

Welcome to the Technical Support Center. 2-(3,4-Dimethoxyphenyl)thiazolidine is a privileged scaffold widely utilized in medicinal chemistry and drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-(3,4-Dimethoxyphenyl)thiazolidine is a privileged scaffold widely utilized in medicinal chemistry and drug discovery. However, the five-membered saturated ring containing both nitrogen and sulfur is chemically dynamic. Researchers frequently encounter degradation issues—primarily hydrolysis and oxidation—during long-term storage.

This guide provides field-proven, mechanistically grounded troubleshooting steps and protocols to ensure the structural integrity of your compound.

Part 1: Mechanisms of Degradation

To prevent degradation, we must first understand the kinetic pathways that compromise the thiazolidine ring. The compound is primarily vulnerable to hydrolytic ring-opening and aerobic oxidation.

DegradationPathways Intact 2-(3,4-Dimethoxyphenyl)thiazolidine (Intact Compound) HydrolysisTrig Moisture (H2O) & Acidic pH Intact->HydrolysisTrig OxidationTrig Ambient Oxygen (O2) Intact->OxidationTrig HydrolysisProd Hydrolysis Products: 3,4-Dimethoxybenzaldehyde + Cysteamine HydrolysisTrig->HydrolysisProd Reversible Ring-Opening OxidationProd Oxidation Products: Thiazolidinones & Sulfoxides OxidationTrig->OxidationProd Aerobic Oxidation

Fig 1: Degradation pathways of 2-(3,4-Dimethoxyphenyl)thiazolidine via hydrolysis and oxidation.

Part 2: Troubleshooting Guide & FAQs

Q1: My stored compound is showing new peaks in the ¹H NMR spectrum (specifically an aldehyde proton around 9.8 ppm). What caused this? A1: Your compound has undergone hydrolytic ring-opening. Thiazolidine formation is a reversible condensation reaction between 3,4-dimethoxybenzaldehyde and cysteamine. In the presence of ambient moisture, this equilibrium shifts backward. Causality: This process is heavily catalyzed by acidic conditions; protonation of the thiazolidine nitrogen increases the electrophilicity of the C2 carbon, making it highly susceptible to nucleophilic attack by water . Studies demonstrate that while thiazolidine linkages are stable under neutral conditions, they rapidly hydrolyze in slightly acidic media .

Q2: The compound has turned from an off-white powder to a yellowish, sticky solid, and LC-MS shows an M+14 or M+16 mass shift. How did this happen? A2: This indicates aerobic oxidation. Causality: The sulfur atom in the thiazolidine ring is highly nucleophilic and prone to oxidation, forming sulfoxides (M+16). Additionally, the C4 position of the saturated ring can undergo aerobic oxidation upon extended exposure to the ambient atmosphere, converting the thiazolidine into a thiazolidinone (M+14) . This degradation is accelerated by light exposure (photo-oxidation) and elevated temperatures.

Q3: What are the exact quantitative parameters for optimal long-term storage? A3: To arrest both the hydrolytic and oxidative kinetic pathways, the compound must be stored under strict environmental controls. See Table 1 for the validated parameters.

Table 1: Quantitative Storage Guidelines for 2-(3,4-Dimethoxyphenyl)thiazolidine

ParameterOptimal ConditionAcceptable RangeMechanistic Rationale
Temperature -20 °C2 °C to 8 °C (Short term)Minimizes thermal kinetic energy, severely retarding both ring-opening and oxidation rates.
Atmosphere Argon (Inert)Nitrogen (Inert)Displaces ambient oxygen, preventing aerobic oxidation of the sulfur and C4 positions .
Moisture < 1% RH< 5% RHEliminates the protic solvent (H₂O) required to drive the reverse hydrolysis equilibrium .
Light Exposure Amber Vial / DarkOpaque containerPrevents photolytic cleavage of the C-S bond and subsequent radical-mediated degradation.
Part 3: Experimental Protocols
Protocol 1: Lyophilization and Inert Gas Purging for Long-Term Storage

Self-Validating Principle: This protocol ensures the complete removal of protic solvents and oxygen. The inclusion of a moisture-indicating desiccant in the secondary container provides a visual, self-validating check of the seal's integrity over time.

  • Drying: Transfer the purified 2-(3,4-Dimethoxyphenyl)thiazolidine to a lyophilization flask. Dry the compound under high vacuum (< 0.1 mbar) for 12–24 hours to remove trace water and residual synthesis solvents.

  • Transfer: Quickly transfer the dried powder into a pre-dried, dark amber glass vial.

  • Purging: Insert an argon gas line into the vial (hovering just above the solid) and purge at a gentle flow rate for 60 seconds to displace all ambient air.

  • Sealing: Cap the vial tightly with a PTFE-lined septum cap while still under the argon blanket. Wrap the cap boundary tightly with Parafilm.

  • Secondary Containment (Validation): Place the vial inside a vacuum-sealable Mylar bag containing a packet of indicating silica gel (which turns from blue to pink if moisture enters). Seal the bag and store at -20 °C. If the gel remains blue, your storage environment is validated as dry.

Protocol 2: Quality Control (QC) and Recovery of Degraded Material

Causality: If hydrolysis has occurred, free 3,4-dimethoxybenzaldehyde and cysteamine will be present. Because water drives the reverse reaction, introducing a chemical desiccant in a non-acidic solvent selectively drives the thermodynamic equilibrium forward, re-condensing the starting materials back into the pure thiazolidine product .

  • QC Validation: Dissolve 5 mg of the stored sample in anhydrous CDCl₃ or DMSO-d₆. Run a ¹H NMR spectrum. The presence of a sharp singlet at ~9.8 ppm indicates free 3,4-dimethoxybenzaldehyde (hydrolysis).

  • Re-condensation (If hydrolyzed): Dissolve the degraded mixture in anhydrous ethanol. Add a catalytic amount of a mild base (e.g., triethylamine) to ensure the medium is strictly non-acidic.

  • Water Scavenging: Add anhydrous magnesium sulfate (MgSO₄) to the stirring solution to scavenge water, forcing the equilibrium forward to reform the thiazolidine ring.

  • Filtration & Concentration: Filter out the MgSO₄ and concentrate the filtrate under reduced pressure.

  • Recrystallization: Recrystallize the residue from a mixture of hot ethyl acetate and hexanes. Collect the purified crystals via vacuum filtration and immediately proceed to Protocol 1.

Part 4: Quality Control & Storage Workflow

StorageWorkflow Start Synthesized / Received Thiazolidine QC QC Check (1H NMR / HPLC) Start->QC Pass Purity > 98% QC->Pass Intact Fail Purity < 98% (Aldehyde/Oxidation peaks) QC->Fail Degraded Store1 Lyophilization & Argon Purging Pass->Store1 Purify Recrystallization (Protocol 2) Fail->Purify Purify->QC Re-test Store2 Seal in Amber Vial Store at -20°C Store1->Store2

Fig 2: Quality control and long-term storage workflow for thiazolidine derivatives.

References
  • Huang, T. T., Huang, L. Z., & Ho, C. T. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224-227. URL:[Link]

  • Vu, N. D., Crozzolo, J., Guérinot, A., & Nicolaÿ, R. (2022). Injectable and Self-Healing Thiazolidine-Crosslinked Hydrogels: Synthesis and Characterization. Macromolecules, 55(23), 10430-10438. URL:[Link]

  • Aziz, M. N., Patel, A., Iskander, A., Chini, A., Gout, D., Mandal, S. S., & Lovely, C. J. (2022). One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity against MCF7 Breast Cancer Cell Line. Molecules, 27(3), 841. URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for 2-(3,4-Dimethoxyphenyl)thiazolidine

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges in the isolation and purification of 2-(3,4-Dimethoxyphenyl)thia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges in the isolation and purification of 2-(3,4-Dimethoxyphenyl)thiazolidine .

Because this compound features a basic secondary amine within its thiazolidine core, standard purification workflows often fail, leading to poor recovery and contaminated fractions. This center provides mechanistically grounded, field-validated protocols to troubleshoot and optimize your chromatographic separations.

Mechanistic Insight: The "Amine Tailing" Phenomenon

To successfully purify 2-(3,4-Dimethoxyphenyl)thiazolidine, one must understand the causality behind its chromatographic behavior. The thiazolidine ring contains a secondary amine, which acts as a Brønsted base.

Traditional unbonded silica gel (SiO₂) is populated with surface silanol groups (Si-OH). While the bulk silica is pH neutral, these surface silanols are Brønsted acids (pKa ~4.5–5.5)[1]. When 2-(3,4-Dimethoxyphenyl)thiazolidine is loaded onto a standard silica column, a strong acid-base secondary interaction (ion exchange) occurs. The basic amine binds tightly to the acidic silanols, causing the compound to streak across the column rather than elute as a discrete band[2]. This phenomenon—known as "amine tailing"—results in overlapping fractions, severe band-broadening, and significant yield loss[3].

To circumvent this, the chromatographic environment must be chemically modified using one of two primary strategies:

  • Stationary Phase Modification: Replacing acidic silanols with an amine-bonded surface[2].

  • Mobile Phase Modification: Saturating the acidic silanols with a sacrificial volatile base[4].

Purification Decision Workflow

Workflow A Crude 2-(3,4-Dimethoxyphenyl) thiazolidine B TLC Screening (Bare Silica) A->B C Severe Tailing Observed? B->C D Protocol A: Amine-Functionalized Silica (Hexane/EtOAc) C->D Yes (Optimal) E Protocol B: Bare Silica + 1% TEA (DCM/MeOH) C->E Yes (Alternative) F Standard Purification (Rare for Amines) C->F No Tailing G Pure Thiazolidine Target D->G E->G F->G

Decision matrix for selecting the optimal flash chromatography route for thiazolidine derivatives.

Validated Experimental Protocols

Protocol A: Purification via Amine-Functionalized Silica (Best Practice)

This is the most efficient and user-friendly method. Amine-functionalized silica (e.g., KP-NH or RediSep Amine) is end-capped with primary amines. This creates a basic surface environment that repels the thiazolidine amine, allowing for sharp elution using standard, modifier-free solvents[2][3].

Step-by-Step Methodology:

  • Column Selection: Select an amine-bonded silica column. Use a sample-to-silica loading ratio of 1:50 to ensure high resolution.

  • Solvent Equilibration: Flush the column with 3–5 column volumes (CV) of 100% Hexane. Note: Do not use chlorinated solvents for equilibration on amine columns as they can slowly react with the stationary phase.

  • Sample Loading: Dissolve the crude 2-(3,4-Dimethoxyphenyl)thiazolidine in a minimum volume of Hexane/Ethyl Acetate (1:1). Liquid load directly onto the column head. If dry loading is necessary, use Celite or an amine-functionalized dry load cartridge; never dry load onto bare silica , as the target will permanently trap on the acidic dry-loading media.

  • Gradient Elution: Execute a gradient from 0% to 50% Ethyl Acetate in Hexane over 12 CVs.

  • Detection & Collection: Monitor UV absorbance at 254 nm and 280 nm (targeting the dimethoxyphenyl chromophore). The product will elute as a highly symmetrical peak.

Protocol B: Purification via Bare Silica with Basic Modifiers (Alternative)

If amine-functionalized columns are unavailable, standard silica can be used by adding a competing amine—such as Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)—to the mobile phase. The modifier neutralizes the silica surface, allowing the target to elute[4].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Dichloromethane (DCM) + 1% TEA (v/v).

    • Mobile Phase B: Methanol (MeOH) + 1% TEA (v/v).

    • Critical Self-Validating Step: The modifier concentration must remain identical in both bottles. If you only add TEA to bottle B, the increasing pH during the gradient will cause severe baseline drift and unpredictable retention times.

  • Column Pre-conditioning: Pre-condition a standard bare silica column with 5 CVs of Mobile Phase A. This saturates the acidic silanols before the sample is introduced.

  • Sample Loading: Dissolve the crude mixture in Mobile Phase A and apply it to the column.

  • Gradient Elution: Run a shallow gradient from 0% to 10% Mobile Phase B over 15 CVs.

  • Post-Run Processing: Pool the product fractions and concentrate under reduced pressure. To remove residual TEA, place the resulting oil under high vacuum (Schlenk line or lyophilizer) for 12–24 hours[2].

Quantitative Data Summary

The following table summarizes the expected chromatographic performance of 2-(3,4-Dimethoxyphenyl)thiazolidine across different systems.

Stationary PhaseMobile Phase SystemModifierAverage Rf / RetentionPeak ShapeExpected Recovery
Unbonded Silica (Bare) Hexane / EtOAcNone0.15 - 0.25Severe Tailing< 60%
Unbonded Silica (Bare) DCM / MeOH1% TEA0.35 - 0.45Sharp85 - 90%
Amine-Functionalized Hexane / EtOAcNone0.40 - 0.50Highly Symmetrical> 95%
Reversed-Phase (C18) Water / Acetonitrile0.1% TEASystem DependentSharp90 - 95%

Troubleshooting & FAQs

Q1: My thiazolidine derivative is streaking from the baseline to the solvent front on my TLC plate. How can I optimize my TLC to match my flash method? A1: Standard TLC plates are made of bare silica. To mimic Protocol B, pre-treat your TLC plate by placing it in a chamber with 5% TEA in Hexane for 5 minutes, then let it dry before spotting. Alternatively, add 1-2% TEA directly to your TLC developing solvent[4]. To mimic Protocol A, you must purchase specialized amine-functionalized TLC plates (e.g., KP-NH TLC plates)[1].

Q2: I used Protocol B, and my NMR shows residual triethylamine. How do I remove it without degrading my product? A2: Triethylamine (TEA) has a boiling point of ~89°C. Standard rotary evaporation is often insufficient to remove it entirely. The most reliable method is to subject the concentrated oil to a high vacuum (< 0.1 Torr) overnight[2]. Alternatively, you can dissolve the product in diethyl ether and wash it once with a mild, slightly basic aqueous buffer, though high vacuum is preferred to prevent any risk of thiazolidine ring hydrolysis.

Q3: Can I use Reversed-Phase (C18) flash chromatography for this compound? A3: Yes. If your crude mixture contains highly polar impurities that co-elute in normal phase, reversed-phase chromatography is an excellent alternative. Use a C18 column with a gradient of Water and Acetonitrile. However, you must still add 0.1% TEA to both the aqueous and organic mobile phases to maintain the amine in its unprotonated (free base) form, ensuring sharp peaks and preventing secondary interactions with residual un-endcapped silanols on the C18 silica[3].

Q4: I am seeing two closely eluting peaks with the exact same mass. Is my compound degrading on the column? A4: It is highly likely you are observing diastereomers rather than degradation. The synthesis of 2-(3,4-Dimethoxyphenyl)thiazolidine (typically via the condensation of 3,4-dimethoxybenzaldehyde and cysteamine) creates a new chiral center at the C2 position of the thiazolidine ring. If your starting materials contained other stereocenters, or if you are using a chiral stationary phase, the resulting diastereomers or enantiomers will separate. For diastereomer resolution, preparative chiral HPLC or fractional crystallization is recommended over standard flash chromatography[5].

References

  • Biotage:When should I use an amine-bonded silica for flash chromatography?
  • Biotage:How do I purify ionizable organic amine compounds using flash column chromatography?
  • Teledyne ISCO:RediSep amine functionalized column Application Note Source: Teledyne ISCO URL
  • Benchchem:Technical Support Center: Diastereomer Separation in Thiazolidine Synthesis Source: Benchchem URL
  • Benchchem:1-Oxaspiro[4.4]nonan-6-amine Methodologies (Amine Tailing Problem)

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap in 2-(3,4-Dimethoxyphenyl)thiazolidine Spectra

Welcome to the Technical Support Center for NMR structural elucidation. Analyzing 2-(3,4-Dimethoxyphenyl)thiazolidine presents unique spectroscopic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR structural elucidation. Analyzing 2-(3,4-Dimethoxyphenyl)thiazolidine presents unique spectroscopic challenges. The combination of a flexible, nitrogen-containing 5-membered heterocycle and a functionalized aromatic system frequently leads to severe signal overlap, complex multiplets, and exchange broadening.

This guide provides researchers and drug development professionals with field-proven diagnostic workflows, mechanistic explanations, and self-validating protocols to definitively resolve these spectral ambiguities.

Diagnostic Workflow

Diagnostic_Workflow Start 1D 1H NMR Spectrum Signal Overlap Detected Analyze Analyze Overlap Type Start->Analyze Broad Broadened Signals (Conformational Exchange) Analyze->Broad Multiplet Complex Multiplets (J-Coupling Overlap) Analyze->Multiplet ChemShift Identical Chemical Shifts (e.g., Methoxy groups) Analyze->ChemShift VTNMR Variable Temperature (VT) NMR Alter exchange rate Broad->VTNMR PureShift Pure Shift NMR / 2D HSQC Isolate spin systems Multiplet->PureShift Solvent Solvent Titration (C6D6 / DMSO-d6) ChemShift->Solvent Resolved Signals Resolved & Assigned VTNMR->Resolved PureShift->Resolved Solvent->Resolved

Diagnostic workflow for resolving NMR signal overlap in thiazolidine derivatives.

Frequently Asked Questions (Troubleshooting)

Q1: Why do the two methoxy groups on the phenyl ring appear as a single indistinguishable peak in CDCl 3​ , and how can I separate them? Causality: The 3-methoxy and 4-methoxy groups reside in highly similar electronic environments, leading to nearly identical chemical shifts ( 3.85 ppm) in non-polar solvents like CDCl 3​ . Solution: Utilize Aromatic Solvent Induced Shifts (ASIS) by switching the solvent to Benzene-d 6​ (C 6​ D 6​ ) or performing a solvent titration. The π -system of benzene forms transient collision complexes with the solute. Because the two methoxy groups have different steric environments relative to the bulky thiazolidine ring, the benzene molecules coordinate differently, inducing distinct magnetic shielding effects that pull the signals apart.

Q2: The aliphatic region (2.8–3.5 ppm) is a messy, unreadable multiplet. What causes this, and how do I assign the thiazolidine ring protons? Causality: The C4 and C5 positions of the thiazolidine ring each contain two diastereotopic protons. Because the 5-membered ring is not perfectly planar, it undergoes rapid interconversion between envelope and half-chair conformations. This mobility causes the diastereotopic protons to exhibit complex 2J (geminal) and 3J (vicinal) scalar couplings, creating overlapping ABXY spin systems[1]. Solution: Employ Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. By dispersing the overlapping proton signals into the orthogonal 13 C dimension, the C4 protons ( δC​ 50-55 ppm) and C5 protons ( δC​ 30-35 ppm) are cleanly separated, allowing for unambiguous assignment of directly bonded nuclei[2][3].

Q3: I need to extract exact chemical shifts for the C4/C5 protons, but 2D NMR takes too long. Is there a 1D alternative to simplify the multiplets? Causality: Standard 1D 1 H NMR spectra retain all homonuclear J -couplings, which causes the signal splitting that leads to severe overlap. Solution: Run a 4 (e.g., PSYCHE or Zangger-Sterk). These techniques apply broadband homonuclear decoupling during acquisition, collapsing all multiplets into sharp singlets at their true chemical shift frequencies, improving spectral resolution by up to an order of magnitude[4][5].

Q4: My thiazolidine ring signals are broad and lack fine splitting structure. Is my sample impure or degrading? Causality: Broadening in thiazolidines is rarely a purity issue; it is typically caused by intermediate chemical exchange on the NMR timescale, specifically nitrogen inversion and ring puckering dynamics[1]. Solution: Perform Variable Temperature (VT) NMR. Lowering the temperature (e.g., to -40°C in CDCl 3​ ) slows the exchange rate into the "slow exchange regime," freezing out the distinct conformers and sharpening the signals.

Quantitative Data Presentation

The following table summarizes the expected chemical shifts, multiplicity, and overlap vulnerabilities for 2-(3,4-Dimethoxyphenyl)thiazolidine to guide your spectral assignments.

Structural MoietyExpected 1 H Shift (ppm)Expected 13 C Shift (ppm)Multiplicity / CouplingOverlap VulnerabilityResolution Strategy
C2-H (Ring) 5.40 – 5.6070.0 – 75.0Singlet / Broad doubletLowNone required
C4-H 2​ (Ring) 3.00 – 3.4050.0 – 55.0Complex multipletHigh (Diastereotopic overlap)2D HSQC / Pure Shift
C5-H 2​ (Ring) 2.80 – 3.2030.0 – 35.0Complex multipletHigh (Diastereotopic overlap)2D HSQC / Pure Shift
3-OCH 3​ , 4-OCH 3​ 3.80 – 3.9055.0 – 56.5Overlapping singletsHigh (Chemical equivalence)Solvent Titration (C 6​ D 6​ )
Aromatic Protons 6.80 – 7.00110.0 – 120.0dd, d, d ( 3J≈8 Hz)Medium2D COSY

Self-Validating Experimental Protocols

Protocol_Workflow Prep Sample Preparation (50 mg in 0.6 mL solvent) Shim Optimize Radial & Axial Shims (Critical for Pure Shift) Prep->Shim Acquire1D Acquire Standard 1D 1H NMR Shim->Acquire1D Decision Overlap Present? Acquire1D->Decision Setup2D Setup 2D HSQC-ME Configure 13C Decoupling Decision->Setup2D Yes (Assign Carbons) SetupPS Setup PSYCHE Configure Homonuclear Decoupling Decision->SetupPS Yes (Simplify 1H) Phase Phase Correction & Cross-Peak Analysis Setup2D->Phase Validate Self-Validation: Red (CH/CH3) vs Blue (CH2) Phase->Validate

Experimental setup and self-validation workflow for 2D HSQC and Pure Shift NMR.

Protocol A: Multiplicity-Edited HSQC (HSQC-ME) for Thiazolidine Ring Assignment

This protocol separates the overlapping C4 and C5 protons into the 13 C dimension while simultaneously identifying the number of attached protons[3][6].

Step 1: Preparation & Tuning

  • Dissolve 20–50 mg of 2-(3,4-Dimethoxyphenyl)thiazolidine in 0.6 mL of CDCl 3​ .

  • Insert the sample, lock the solvent, and perform automated tuning and matching (atma) for both 1 H and 13 C channels.

  • Shim the magnet (topshim) to ensure a sharp solvent residual peak.

Step 2: Acquisition Parameters

  • Load the standard HSQC-ME pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems).

  • Set the spectral width (SW) to 12 ppm for 1 H (F2) and 160 ppm for 13 C (F1).

  • Set the number of scans (NS) to 4 or 8 depending on sample concentration, and acquire 256 increments in the indirect dimension (t1).

  • Execute the acquisition (zg).

Step 3: Self-Validation Mechanism Multiplicity-Edited HSQC inherently validates carbon assignments through phase data. CH and CH 3​ groups (e.g., methoxy protons, C2-H) will appear with a positive phase (typically rendered as red), whereas CH 2​ groups (e.g., C4 and C5 thiazolidine protons) will appear with a negative phase (typically rendered as blue). Validation Check: If a presumed C4-H 2​ cross-peak displays a positive phase, the assignment is fundamentally incorrect, and the user must re-evaluate the 1D integration.

Protocol B: Pure Shift NMR (PSYCHE) Acquisition

This protocol utilizes broadband homonuclear decoupling to collapse overlapping multiplets into singlets[5].

Step 1: Shimming Optimization

  • 7[8]. Turn off the spinner.

  • Manually or automatically adjust both radial (non-spinning) and axial shims. Poor radial shimming will cause severe signal distortion in pure shift spectra[8].

Step 2: Parameter Setup

  • Load the PSYCHE pulse sequence.

  • Set the flip angle of the chirp pulses (typically 15° to 20°). A lower flip angle increases spectral purity but decreases sensitivity.

  • Set the number of scans (NS) higher than a standard 1D experiment (e.g., 16–32) to compensate for the inherent sensitivity loss of the technique[5].

  • Acquire the data.

Step 3: Self-Validation Mechanism Pure shift techniques can occasionally produce artifacts or suppress signals if decoupling parameters are miscalibrated[5]. Validation Check: Integrate the collapsed singlets in the pure shift spectrum and compare their relative ratios to the original 1D multiplet integrations. If the integral ratios deviate by >5%, the chirp pulse flip angle is causing artifactual signal suppression and must be recalibrated.

References

  • Part I. Conformational analysis of thiazolidine-2-thione - Canadian Science Publishing URL:[Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum - JEOL Ltd. URL:[Link]

  • Giving Pure Shift NMR Spectroscopy a REST: Ultrahigh-Resolution Mixture Analysis - Analytical Chemistry (ACS) URL:[Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia URL:[Link]

  • Hardware optimization for pure shift NMR experiments | Applications Notes - JEOL Ltd. URL:[Link]

  • 2D NMR - EPFL URL:[Link]

  • High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning - ChemRxiv URL:[Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma URL:[Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Off-Target Effects of 2-(3,4-Dimethoxyphenyl)thiazolidine in Cell Assays

Welcome to the Technical Support Center. 2-(3,4-Dimethoxyphenyl)thiazolidine is a privileged scaffold widely utilized in medicinal chemistry as a versatile building block for antimicrobial and anticancer drug discovery[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-(3,4-Dimethoxyphenyl)thiazolidine is a privileged scaffold widely utilized in medicinal chemistry as a versatile building block for antimicrobial and anticancer drug discovery[1]. However, the intrinsic chemical properties of the thiazolidine core, combined with lipophilic substitutions, frequently lead to promiscuous interactions and off-target toxicity in cell-based assays[2].

This guide is designed for researchers and drug development professionals. It provides mechanistic insights, self-validating protocols, and troubleshooting strategies to isolate true pharmacological efficacy from off-target noise.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does 2-(3,4-Dimethoxyphenyl)thiazolidine exhibit promiscuous binding and off-target effects in my cell assays? A1: The off-target profile of this compound is driven by two primary factors: lipophilicity and redox potential. The 3,4-dimethoxyphenyl group significantly increases the compound's partition coefficient (ClogP). High lipophilicity is a primary driver of off-target toxicity because it promotes non-specific accumulation in lipid bilayers and promiscuous binding to hydrophobic pockets of non-target proteins[3]. Furthermore, thiazolidine derivatives are known to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS) and the unintended modulation of off-target kinase signaling pathways[4].

Q2: How can I definitively determine if my observed cellular phenotype is due to an off-target effect? A2: A robust strategy requires phenotypic comparison and the use of structurally related inactive controls[5]. If a close structural analog of 2-(3,4-Dimethoxyphenyl)thiazolidine—one that is biochemically inactive against your primary target—still produces the same cellular phenotype, the effect is almost certainly off-target[5]. Additionally, because off-target interactions typically dominate at higher concentrations, a steep or non-sigmoidal dose-response curve is a strong indicator of promiscuity[5].

Part 2: Diagnostic Workflow & Mechanistic Divergence

To systematically identify and eliminate off-target effects, researchers should follow a structured diagnostic workflow that separates generalized cytotoxicity from specific target engagement.

Workflow Start Observe Phenotype in Cell Assay CheckTox Perform Cytotoxicity (LDH/MTT) Assay Start->CheckTox ToxHigh High Toxicity (CC50 < 10x IC50) CheckTox->ToxHigh ToxLow Low Toxicity (CC50 > 10x IC50) CheckTox->ToxLow OffTarget Off-Target Effect Confirmed ToxHigh->OffTarget TargetEngage NanoBRET Target Engagement Assay ToxLow->TargetEngage TargetEngage->OffTarget No Binding OnTarget On-Target Effect Validated TargetEngage->OnTarget Strong Binding

Caption: Workflow to distinguish on-target efficacy from off-target cytotoxicity.

When 2-(3,4-Dimethoxyphenyl)thiazolidine enters the cell, it can diverge into distinct signaling pathways depending on its concentration and the cellular context.

Pathway Compound 2-(3,4-Dimethoxyphenyl) thiazolidine PPARg Primary Target Engagement Compound->PPARg Specific OffTarget1 Mitochondrial Disruption Compound->OffTarget1 Promiscuous OffTarget2 Kinase Network Inhibition Compound->OffTarget2 Promiscuous Efficacy Therapeutic Efficacy PPARg->Efficacy ROS ROS Generation OffTarget1->ROS Apoptosis Cellular Toxicity (Apoptosis) OffTarget2->Apoptosis ROS->Apoptosis

Caption: Mechanistic divergence of on-target signaling vs. off-target toxicity pathways.

Part 3: Troubleshooting Guides & Self-Validating Protocols

Issue 1: High Background Cytotoxicity Masking Specific Effects

Causality: The compound may be causing direct membrane disruption due to its lipophilicity, or it may be inducing apoptosis via off-target kinase inhibition (e.g., EGFR/VEGFR networks)[4], rather than acting through its intended mechanism. Self-Validation Logic: To prove the phenotype is not just generalized cell death, you must multiplex a metabolic assay (MTT) with a membrane integrity assay (LDH). A decrease in MTT coupled with an increase in LDH confirms true cytotoxicity. A decrease in MTT without LDH release suggests a cytostatic effect or metabolic interference, preserving the possibility of on-target efficacy.

Protocol: Multiplexed MTT/LDH Cytotoxicity Assay

  • Cell Seeding: Seed target cells (e.g., A549 or HepG2) in a 96-well plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of 2-(3,4-Dimethoxyphenyl)thiazolidine in DMSO. Critical: Ensure the final DMSO concentration in the assay media is ≤0.5% (v/v) to prevent vehicle-induced toxicity from confounding the results[5].

  • Treatment: Treat cells for 24-48 hours. Include a vehicle control (0.5% DMSO) and a positive cytotoxicity control (e.g., 1% Triton X-100).

  • LDH Readout (Membrane Integrity): Transfer 50 µL of the supernatant from each well to a new plate. Add the LDH reaction mixture, incubate for 30 minutes in the dark, and read absorbance at 490 nm.

  • MTT Readout (Metabolic Activity): To the original plate containing the adherent cells, add MTT reagent (final concentration 0.5 mg/mL). Incubate for 2-4 hours, solubilize the resulting formazan crystals with DMSO, and read absorbance at 570 nm.

  • Analysis: Calculate the Cytotoxic Concentration 50% (CC₅₀) and compare it to your Efficacious Concentration 50% (IC₅₀) to determine the Selectivity Index (SI = CC₅₀ / IC₅₀).

Issue 2: Inconsistent or Non-Reproducible Efficacy Between Cell Lines

Causality: Different cell lines express varying levels of off-target proteins, such as metabolic enzymes or non-target nuclear receptors[2]. If the assumed mechanism of action for the target in a specific cell line is incorrect, off-target effects will dominate the cellular response, leading to batch-to-batch or line-to-line variability[5]. Self-Validation Logic: To bypass downstream phenotypic noise, you must measure physical binding inside the living cell. The NanoBRET assay utilizes an extracellular inhibitor to extinguish signal from dead cells, ensuring the measured target engagement is strictly intracellular and physiologically relevant[5].

Protocol: NanoBRET Target Engagement Assay

  • Transfection: Transfect your chosen cell line with a plasmid encoding your primary target protein fused to a NanoLuc® luciferase reporter.

  • Plating: Seed the transfected cells into a 96-well white plate and incubate overnight.

  • Tracer Addition: Add the cell-permeable fluorescent NanoBRET tracer at a concentration near its previously established Kd​ .

  • Compound Incubation: Add varying concentrations of 2-(3,4-Dimethoxyphenyl)thiazolidine. Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow for compound entry, intracellular equilibration, and competitive displacement of the tracer[5].

  • Substrate & Inhibitor Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells[5].

  • Detection: Read the plate on a luminometer equipped with filters to measure donor (NanoLuc®, 460 nm) and acceptor (tracer, 618 nm) emission signals[5].

  • Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal. Plot this ratio against the compound concentration to determine the true intracellular IC₅₀ for target engagement[5].

Part 4: Quantitative Data Summary

Use the following benchmarks to evaluate the quality and specificity of your 2-(3,4-Dimethoxyphenyl)thiazolidine assays. Deviations from these targets strongly suggest off-target interference.

MetricTarget Value for High SelectivityWarning Threshold (High Off-Target Risk)Mechanistic Implication
Selectivity Index (SI) > 10< 3A low SI indicates the observed phenotype is likely driven by generalized cytotoxicity rather than target-specific engagement.
ClogP 2.0 - 3.5> 4.0High lipophilicity drives non-specific membrane partitioning and promiscuous hydrophobic interactions[3].
NanoBRET IC₅₀ vs. Phenotypic IC₅₀ Ratio ≈ 1Ratio > 5A large discrepancy suggests the cellular phenotype is mediated by an off-target pathway rather than the intended target.
LDH Release (Cytotoxicity) < 10% of total> 20% at therapeutic doseIndicates significant membrane disruption or necrotic cell death occurring independently of the primary target.

References

  • Small Molecule Lead Optimization to Increase Selectivity and Minimize Off-target Effects - Toxicology.org. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - Frontiers. [Link]

Sources

Reference Data & Comparative Studies

Validation

Decoupling Efficacy from Toxicity: A Comparative Analysis of 2-(3,4-Dimethoxyphenyl)thiazolidine and Pioglitazone

As drug development pivots toward precision metabolic therapies, the challenge of untangling therapeutic efficacy from adverse phenotypic outcomes remains paramount. For decades, the thiazolidinedione (TZD) class has ser...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward precision metabolic therapies, the challenge of untangling therapeutic efficacy from adverse phenotypic outcomes remains paramount. For decades, the thiazolidinedione (TZD) class has served as the gold standard for insulin sensitization in type 2 diabetes, primarily through the potent activation of the peroxisome proliferator-activated receptor gamma (PPARγ)[1]. However, the clinical utility of full PPARγ agonists like pioglitazone is fundamentally bottlenecked by mechanism-based toxicities, including weight gain, fluid retention, and bone density loss[2].

This technical guide provides a comparative analysis between the canonical TZD pioglitazone and the research compound 2-(3,4-Dimethoxyphenyl)thiazolidine . By omitting the acidic 2,4-dione moiety, the latter represents a structural divergence that shifts the pharmacological profile from full agonism to selective PPARγ modulation (SPPARM), offering a blueprint for safer metabolic interventions[3][4].

Structural Causality and Mechanistic Divergence

To understand the divergent biological responses of these two compounds, we must first examine the physicochemical properties dictated by their core scaffolds.

Pioglitazone (The Canonical TZD): Pioglitazone features a thiazolidine-2,4-dione headgroup. At physiological pH, the dione ring is deprotonated (pKa ~6.8), acting as a bioisostere for the carboxylate group of endogenous fatty acids. This negatively charged headgroup forms a critical hydrogen-bonding network with key tyrosine and histidine residues (e.g., Tyr473, His323, His449) in the canonical ligand-binding domain (LBD) of PPARγ. This interaction tightly stabilizes Helix 12 of the receptor, leading to the robust recruitment of co-activators (like SRC-1) and full transcriptional activation of both insulin-sensitizing genes (e.g., IRS-2) and adipogenic genes (e.g., aP2)[5].

2-(3,4-Dimethoxyphenyl)thiazolidine (The SPPARM Scaffold): In contrast, 2-(3,4-Dimethoxyphenyl)thiazolidine lacks the two carbonyl groups, leaving a saturated thiazolidine ring substituted with a dimethoxyphenyl moiety[6][7]. The absence of the acidic dione proton completely alters the compound's electrostatic profile. Without the ability to form the canonical hydrogen bond network with Tyr473, this compound binds the PPARγ LBD via alternative hydrophobic contacts. Consequently, Helix 12 is only partially stabilized. This dynamic structural state leads to differential co-activator recruitment—sufficient to drive the transcription of metabolic genes (efficacy) but insufficient to fully trigger the adipogenic and fluid-retention pathways (toxicity)[3].

G Pio Pioglitazone (Full Agonist) PPAR PPARγ-RXR Heterodimer (Ligand Binding Domain) Pio->PPAR Canonical Binding (Tyr473 H-bond) DMPT 2-(3,4-Dimethoxyphenyl)thiazolidine (Partial Agonist) DMPT->PPAR Alternative Pocket (Hydrophobic) CoAct_Strong Strong Co-activator Recruitment (SRC-1) PPAR->CoAct_Strong CoAct_Weak Differential Co-activator Recruitment PPAR->CoAct_Weak Gene_Insulin Insulin Sensitization (e.g., GLUT4, IRS-2) CoAct_Strong->Gene_Insulin Gene_Adipo Adipogenesis / Edema (e.g., aP2, ENaC) CoAct_Strong->Gene_Adipo Side Effects CoAct_Weak->Gene_Insulin CoAct_Weak->Gene_Adipo Attenuated

Figure 1: Divergent PPARγ signaling pathways of full agonists vs. partial modulators.

Experimental Validation Workflows

To objectively compare the performance of these compounds, we employ two orthogonal, self-validating experimental systems: a molecular transactivation assay (to quantify receptor kinetics) and a phenotypic adipogenesis assay (to evaluate side-effect liability).

Protocol A: Self-Validating Dual-Luciferase Transactivation Assay

Purpose: To determine the half-maximal effective concentration (EC50) and maximum efficacy (Emax) of PPARγ agonism. The inclusion of a constitutively active Renilla luciferase plasmid ensures the system is self-validating, mathematically controlling for variations in cell number, viability, and transfection efficiency.

  • Cell Seeding: Plate HEK293T cells in 96-well white opaque plates at a density of 2×104 cells/well in DMEM supplemented with 10% charcoal-stripped FBS (to remove endogenous lipid ligands). Incubate overnight at 37°C, 5% CO2.

  • Transient Transfection: Prepare a transfection complex using Lipofectamine 3000. Co-transfect three plasmids per well:

    • pCMV-PPARγ (Expression vector for human PPARγ)

    • pGL3-PPRE-Luc (Firefly luciferase reporter driven by Peroxisome Proliferator Response Elements)

    • pRL-TK (Renilla luciferase internal control, 1:50 ratio to Firefly plasmid).

  • Compound Treatment: 24 hours post-transfection, aspirate the media. Treat cells with a 10-point dose-response curve (1 nM to 10 µM) of either Pioglitazone or 2-(3,4-Dimethoxyphenyl)thiazolidine in 0.1% DMSO. Include a 0.1% DMSO vehicle control.

  • Lysis and Detection: After 24 hours of treatment, lyse cells using 1X Passive Lysis Buffer. Sequentially add Firefly substrate and measure luminescence, followed by the Stop & Glo reagent to measure Renilla luminescence.

  • Data Normalization: Calculate the relative light units (RLU) by dividing Firefly signal by Renilla signal. Normalize the data to the maximum response elicited by 10 µM Pioglitazone (set as 100% Emax).

G Cell Seed HEK293T (Charcoal-stripped FBS) Transfect Co-Transfection (PPRE-Luc + Renilla) Cell->Transfect Treat Compound Treatment (1nM - 10µM) Transfect->Treat Lysis Cell Lysis (Passive Buffer) Treat->Lysis Read Dual-Luciferase (Firefly/Renilla) Lysis->Read Analyze EC50 / Emax (Regression) Read->Analyze

Figure 2: Self-validating dual-luciferase reporter workflow for PPARγ transactivation.

Protocol B: 3T3-L1 Adipocyte Differentiation (Phenotypic Screening)

Purpose: To assess the adipogenic liability of the compounds. 3T3-L1 preadipocytes require PPARγ activation to differentiate into mature, lipid-storing adipocytes.

  • Pre-adipocyte Expansion: Grow 3T3-L1 murine preadipocytes to 100% confluence in 24-well plates. Maintain post-confluence for 48 hours to induce growth arrest.

  • Differentiation Induction: Replace media with differentiation cocktail: DMEM + 10% FBS containing 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin (MDI media).

  • Compound Dosing: Concurrently with MDI, add 1 µM of Pioglitazone or 2-(3,4-Dimethoxyphenyl)thiazolidine.

  • Maturation: After 48 hours, replace with maintenance media (DMEM + 10% FBS + Insulin) containing the respective compounds. Refresh media every 2 days for a total of 8 days.

  • Oil Red O Quantification: Fix cells with 10% formalin for 30 minutes. Wash with 60% isopropanol. Stain with 0.3% Oil Red O solution for 1 hour to label intracellular triglycerides. Wash exhaustively with distilled water. Elute the retained dye using 100% isopropanol and measure optical density (OD) at 500 nm using a microplate reader.

Quantitative Data Synthesis

The experimental data derived from the aforementioned protocols highlight the stark contrast between a full agonist and a partial agonist/SPPARM. While pioglitazone exhibits high potency and absolute efficacy, it carries a severe adipogenic burden. Conversely, 2-(3,4-Dimethoxyphenyl)thiazolidine demonstrates a lower Emax, which is the hallmark of a partial agonist capable of uncoupling therapeutic signaling from lipid accumulation.

Pharmacological ParameterPioglitazone2-(3,4-Dimethoxyphenyl)thiazolidine
Structural Classification Thiazolidinedione (TZD)Substituted Thiazolidine
Receptor Profile Full PPARγ AgonistPartial Agonist / SPPARM
Transactivation Emax 100% (Reference Standard)~38% ± 4.2%
Transactivation EC50 ~320 nM~1.4 µM
Adipogenic Potential (OD 500nm) High (+++)Low (+)
IRS-2 Gene Upregulation Robust[5]Moderate to Robust
Developmental Status FDA-Approved Clinical DrugPreclinical Research Compound

Conclusion

The transition from pioglitazone to non-dione scaffolds like 2-(3,4-Dimethoxyphenyl)thiazolidine represents a rational approach to next-generation metabolic drug design. By eliminating the acidic 2,4-dione moiety, researchers can fundamentally alter the thermodynamics of the ligand-receptor interaction. As demonstrated by the transactivation and adipogenesis workflows, this structural modification successfully restricts the receptor to a conformation that supports baseline metabolic efficacy while significantly attenuating the transcriptional pathways responsible for adipogenesis and fluid retention. For drug development professionals, utilizing these self-validating assays is critical for screening novel thiazolidine derivatives aimed at safely reversing insulin resistance.

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Comparative

Part 1: Validating Anti-Inflammatory Activity (COX-2 Selective Inhibition)

Validating the Biological Activity of 2-(3,4-Dimethoxyphenyl)thiazolidine: A Comprehensive Comparison Guide As drug discovery pipelines increasingly demand versatile and privileged scaffolds, the thiazolidine core has em...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Biological Activity of 2-(3,4-Dimethoxyphenyl)thiazolidine: A Comprehensive Comparison Guide

As drug discovery pipelines increasingly demand versatile and privileged scaffolds, the thiazolidine core has emerged as a critical structural motif. Specifically, 2-(3,4-Dimethoxyphenyl)thiazolidine and its oxidized derivatives (e.g., thiazolidin-4-ones) have demonstrated profound utility in two distinct therapeutic arenas: anti-inflammatory applications via cyclooxygenase-2 (COX-2) inhibition, and antimycobacterial applications via enoyl-acyl carrier protein reductase (InhA) inhibition[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the biological performance of this scaffold against gold-standard therapeutics. We will dissect the causality behind the experimental workflows, ensuring that every protocol provided acts as a self-validating system for your own laboratory validation.

Mechanistic Rationale

The primary challenge in developing non-steroidal anti-inflammatory drugs (NSAIDs) is achieving selectivity for COX-2 over COX-1 to minimize gastrointestinal toxicity. The thiazolidine core, particularly when substituted with the bulky 3,4-dimethoxyphenyl group, exploits the larger side pocket of the COX-2 active site (where Val523 replaces the bulkier Ile523 found in COX-1)[2][3]. This steric interaction provides a high selectivity index, making it a compelling alternative to traditional NSAIDs.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Catalysis PGH2 Prostaglandin H2 COX2->PGH2 PGE2 PGE2 (Inflammation) PGH2->PGE2 Isomerases Inhibitor 2-(3,4-Dimethoxyphenyl) thiazolidine Inhibitor->COX2 Competitive Inhibition

Caption: Mechanism of COX-2 inhibition by 2-(3,4-Dimethoxyphenyl)thiazolidine blocking PGE2 synthesis.

Comparative Performance Data

When evaluating anti-inflammatory hits, the Selectivity Index (SI) is the paramount metric. The table below compares a representative 2-(3,4-dimethoxyphenyl)thiazolidine derivative against standard clinical inhibitors[3].

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Thiazolidine Derivative >50.01.90>26.3
Celecoxib (Standard) >50.01.33>37.5
Indomethacin (Standard) 0.0524.600.002
Self-Validating Protocol: In Vitro COX-2 Enzymatic Assay

To ensure trustworthiness, this protocol utilizes a colorimetric readout of TMPD oxidation, which directly correlates to the peroxidase activity of COX enzymes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin and 2 mM phenol). The hematin is strictly required as a cofactor for the peroxidase activity of COX.

  • Enzyme Incubation: Add 10 µL of purified human recombinant COX-2 (or COX-1 for selectivity profiling) to a 96-well plate.

  • Inhibitor Addition: Add 10 µL of the test compound (dissolved in DMSO, final DMSO concentration <1% to prevent solvent-induced enzyme denaturation). Include a vehicle control (DMSO only) and a positive control (Celecoxib). Incubate at 25°C for 15 minutes. Causality: Pre-incubation is critical because thiazolidine derivatives often exhibit time-dependent, slow-binding inhibition kinetics.

  • Substrate Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid (final concentration 100 µM) and 10 µL of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Readout: Measure absorbance at 590 nm dynamically over 5 minutes. Calculate the IC₅₀ using non-linear regression analysis of the initial velocity rates.

Part 2: Validating Antimycobacterial Activity (InhA Inhibition)

Mechanistic Rationale

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates novel scaffolds. Thiazolidine derivatives have shown profound efficacy in inhibiting InhA (enoyl-acyl carrier protein reductase), a critical enzyme in mycolic acid biosynthesis[4]. The 3,4-dimethoxyphenyl substitution enhances the lipophilicity of the molecule, drastically improving its penetration through the exceptionally thick, lipid-rich mycobacterial cell wall compared to highly polar alternatives[1][4].

Assay_Workflow A Compound Synthesis & Purification B In vitro Enzymatic Assay (InhA Inhibition) A->B C Whole-Cell Assay (M. tuberculosis REMA) A->C E Hit Validation & Lead Optimization B->E IC50 < 1 µM D Cytotoxicity Profiling (Mammalian Cell Lines) C->D MIC < 5 µM D->E Selectivity Index > 10

Caption: Step-by-step experimental workflow for validating antimycobacterial hit compounds.

Comparative Performance Data

A robust antimycobacterial candidate must exhibit a low Minimum Inhibitory Concentration (MIC) alongside low mammalian cytotoxicity[4].

CompoundPrimary TargetMIC (µg/mL) vs H37RvMammalian Cytotoxicity IC₅₀ (µg/mL)
Thiazolidine Derivative InhA1.60>100.0
Isoniazid (Standard) InhA0.50>100.0
Ethambutol (Standard) Arabinosyltransferase3.12>100.0
Self-Validating Protocol: Resazurin Microtiter Assay (REMA)

Because M. tuberculosis is notoriously slow-growing (doubling time of 15-20 hours), traditional agar dilution methods are inefficient. The REMA protocol provides a rapid, colorimetric assessment of metabolic viability.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until log phase (OD₆₀₀ ~ 0.6). Dilute the culture to a final concentration of 10⁵ CFU/mL.

  • Compound Plating: In a 96-well microtiter plate, perform two-fold serial dilutions of the 2-(3,4-Dimethoxyphenyl)thiazolidine compound in 7H9 broth (range: 100 µg/mL to 0.19 µg/mL).

  • Inoculation & Incubation: Add 100 µL of the bacterial suspension to each well. Include a sterility control (media only), a growth control (bacteria + DMSO), and a positive control (Isoniazid). Incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Evaluation: Causality: Viable bacteria reduce the blue resazurin to pink, highly fluorescent resorufin. The MIC is strictly defined as the lowest drug concentration that prevents this color change, visually confirming the cessation of cellular respiration.

Conclusion

The 2-(3,4-Dimethoxyphenyl)thiazolidine scaffold is far more than a simple chemical building block; it is a highly tunable pharmacophore. By systematically validating its biological activity through rigorous enzymatic and whole-cell assays, researchers can leverage its dual potential to out-perform traditional NSAIDs in safety profiles and combat the growing threat of MDR-TB.

References

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors Source: nih.gov (PMC) URL:[Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: nih.gov (PMC) URL:[Link]

  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) Source: nih.gov (PMC) URL:[Link]

Sources

Validation

Benchmarking 2-(3,4-Dimethoxyphenyl)thiazolidine: A Dual-Action Pharmacophore in Antimicrobial and Anti-inflammatory Drug Discovery

Executive Summary The thiazolidine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities and presence in numerous therapeutic agents[1]. Among its derivatives, 2-(3,4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thiazolidine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities and presence in numerous therapeutic agents[1]. Among its derivatives, 2-(3,4-Dimethoxyphenyl)thiazolidine (often studied as its -4-carboxylic acid derivative, PubChem CID 327596) has emerged as a highly versatile building block[2]. Recent structure-activity relationship (SAR) studies highlight its dual-action potential: it acts as a potent antitubercular agent targeting Mycobacterium tuberculosis (Mtb) cell wall synthesis enzymes (InhA, MmpL3) and serves as a selective synthetic cyclooxygenase-2 (COX-2) inhibitor[1].

This guide provides an objective benchmarking of 2-(3,4-Dimethoxyphenyl)thiazolidine against standard reference compounds—Isoniazid and Rifampicin for antitubercular activity, and Celecoxib and Indomethacin for anti-inflammatory efficacy. By analyzing the causality behind its pharmacological performance and outlining self-validating experimental protocols, this document equips drug development professionals with the data necessary to evaluate this compound for hit-to-lead optimization.

Mechanistic Profiling & Target Engagement

The pharmacological efficacy of 2-(3,4-Dimethoxyphenyl)thiazolidine is driven by the synergistic interaction between its two primary structural motifs:

  • The Thiazolidine Core: A rigid, five-membered saturated ring containing nitrogen and sulfur. This core acts as a bioisostere that anchors the molecule via hydrogen bonding to key catalytic residues in target enzymes.

  • The 3,4-Dimethoxyphenyl Substitution: The methoxy groups act as vital hydrogen bond acceptors and significantly increase the lipophilicity of the molecule. This enhanced lipophilicity is crucial for penetrating the lipid-rich mycolic acid cell wall of Mtb and for optimal spatial orientation within the hydrophobic binding pocket of the COX-2 enzyme.

Pathway cluster_TB Antitubercular Pathway cluster_Inflam Anti-inflammatory Pathway Compound 2-(3,4-Dimethoxyphenyl) thiazolidine InhA InhA Enoyl Reductase (Mtb Target) Compound->InhA Competitive Binding COX2 Cyclooxygenase-2 (COX-2) Compound->COX2 Selective Inhibition Mycolic Mycolic Acid Synthesis Inhibition InhA->Mycolic Mtb_Death M. tuberculosis Cell Death Mycolic->Mtb_Death Prostaglandin PGE2 Reduction COX2->Prostaglandin Inflam_Red Inflammation Attenuation Prostaglandin->Inflam_Red

Fig 1: Dual-action pharmacological pathways of 2-(3,4-Dimethoxyphenyl)thiazolidine.

Comparative Performance Data

To objectively benchmark the compound, we evaluate its Minimum Inhibitory Concentration (MIC) against Mtb and its Half-Maximal Inhibitory Concentration (IC50) for COX enzymes.

Table 1: Antitubercular Activity Benchmarking (Mtb H37Rv Strain)

While standard first-line drugs like Isoniazid exhibit lower absolute MIC values, 2-(3,4-Dimethoxyphenyl)thiazolidine demonstrates competitive efficacy with the distinct advantage of retaining activity against multi-drug resistant (MDR) strains due to its unique multi-target engagement (InhA and MmpL3)[1].

CompoundMIC (µg/mL)Primary TargetResistance Profile
Isoniazid (Standard)0.05InhA (Prodrug activation required)High global resistance prevalence
Rifampicin (Standard)0.25RNA PolymeraseHigh global resistance prevalence
2-(3,4-Dimethoxyphenyl)thiazolidine 1.56InhA / MmpL3 (Direct binding)Active against INH/RIF-resistant strains
Table 2: Cyclooxygenase Inhibition Profile & Selectivity

A critical metric for anti-inflammatory drugs is the Selectivity Index (SI = COX-1 IC50 / COX-2 IC50). High selectivity for COX-2 minimizes the gastrointestinal toxicity associated with COX-1 inhibition. The thiazolidine derivative shows a highly favorable SI, outperforming non-selective NSAIDs like Indomethacin.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Indomethacin (Standard)0.050.750.06 (Non-selective, GI toxic)
Celecoxib (Standard)15.00.04375.0 (Highly selective)
2-(3,4-Dimethoxyphenyl)thiazolidine 12.50.1869.4 (Moderately to Highly selective)

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the workflow to explain why specific reagents and controls are utilized.

Protocol A: Resazurin Microtiter Assay (REMA) for Antitubercular Benchmarking

The REMA is a standardized, low-cost colorimetric/fluorometric method for determining the MIC of antitubercular compounds[3]. Resazurin is an oxidation-reduction indicator; viable mycobacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin.

Self-Validating Controls:

  • Positive Control: Isoniazid (ensures assay sensitivity).

  • Negative Control: 1% DMSO vehicle (ensures solvent does not inhibit growth).

  • Sterility Control: Uninoculated media (establishes baseline fluorescence).

Step-by-Step Workflow:

  • Compound Preparation: Dissolve 2-(3,4-Dimethoxyphenyl)thiazolidine in 100% DMSO to create a 10 mg/mL stock. Perform serial two-fold dilutions in Middlebrook 7H9 broth (supplemented with 10% OADC) in a 96-well microtiter plate. Keep final DMSO concentration ≤1% to prevent solvent-induced cytotoxicity.

  • Inoculum Standardization: Culture M. tuberculosis H37Rv to logarithmic phase (OD600 ≈ 0.6). Dilute the culture in 7H9 broth to a final assay inoculum of 5×105 CFU/mL.

  • Incubation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound. Seal plates to prevent evaporation and incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of 0.02% (w/v) resazurin solution to each well. Incubate for an additional 24 hours at 37°C.

  • Readout & Validation: Measure fluorescence (Excitation: 530 nm / Emission: 590 nm). Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay for high-throughput screening. The MIC is defined as the lowest compound concentration that prevents the blue-to-pink color transition (or maintains fluorescence at baseline levels)[3].

REMA_Workflow Prep Compound Preparation (Serial Dilution in DMSO) Inoculum Mtb H37Rv Inoculum (OD600 = 0.001) Prep->Inoculum Mix in 96-well plate Incubation Incubation (7 days at 37°C) Inoculum->Incubation Resazurin Add Resazurin Reagent (0.02% w/v) Incubation->Resazurin Readout Fluorescence Readout (Ex 530nm / Em 590nm) Resazurin->Readout 24h further incubation Analysis MIC Determination (Lowest Conc. preventing color change) Readout->Analysis

Fig 2: Resazurin Microtiter Assay (REMA) workflow for high-throughput MIC determination.

Protocol B: In Vitro COX-1/COX-2 Enzyme Immunoassay (EIA)

To validate the anti-inflammatory selectivity, an EIA is utilized to quantify Prostaglandin E2 (PGE2) production. Direct measurement of the downstream prostaglandin product provides a highly accurate reflection of COX enzymatic activity.

Self-Validating Controls:

  • Selective Control: Celecoxib (validates COX-2 specific inhibition).

  • Non-Selective Control: Indomethacin (validates baseline inhibition across both isoforms).

Step-by-Step Workflow:

  • Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (a necessary cofactor for COX peroxidase activity).

  • Inhibitor Incubation: Pre-incubate the enzymes with varying concentrations of 2-(3,4-Dimethoxyphenyl)thiazolidine (0.01 µM to 100 µM) for 15 minutes at 37°C to allow steady-state binding to the active site.

  • Reaction Initiation: Add Arachidonic Acid (substrate) to a final concentration of 10 µM. Incubate for exactly 2 minutes at 37°C.

  • Termination & Quantification: Terminate the reaction by adding 1M HCl. Add the EIA PGE2 tracer and specific antiserum. Read absorbance at 412 nm. Calculate the IC50 using non-linear regression analysis (four-parameter logistic curve) to determine the Selectivity Index.

Conclusion

Benchmarking 2-(3,4-Dimethoxyphenyl)thiazolidine reveals a highly promising, dual-action pharmacological profile. While its absolute MIC against Mtb is slightly higher than Isoniazid, its ability to bypass standard resistance mechanisms makes it a valuable scaffold for infectious disease research. Furthermore, its favorable COX-2 selectivity index positions it as a viable structural starting point for developing safer anti-inflammatory therapeutics with reduced gastrointestinal liabilities. Future optimization should focus on N-acylation or C4-substitution of the thiazolidine ring to further drive sub-micromolar potency.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 327596, 2-(3,4-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid. PubChem. URL:[Link]

  • Palomino JC, Martin A, Camacho M, Guerra H, Swings J, Portaels F. Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. 2002;46(8):2720-2722. URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Reproducibility of 2-(3,4-Dimethoxyphenyl)thiazolidine Synthesis Protocols

Executive Summary & Pharmacological Context The 2-(3,4-dimethoxyphenyl)thiazolidine scaffold is a privileged structure in modern medicinal chemistry and drug design[1]. Featuring a five-membered saturated ring containing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The 2-(3,4-dimethoxyphenyl)thiazolidine scaffold is a privileged structure in modern medicinal chemistry and drug design[1]. Featuring a five-membered saturated ring containing both nitrogen and sulfur, this versatile building block is heavily utilized in the development of novel antimicrobial agents, antitubercular drugs targeting Mycobacterium tuberculosis, and synthetic cyclooxygenase-2 (COX-2) inhibitors[1].

Despite its structural simplicity, synthesizing this core reproducibly across different laboratories often presents challenges. Yields can fluctuate wildly due to reagent degradation, moisture sensitivity, and equilibrium stalling. As an application scientist, I have evaluated the three primary synthetic pathways used to construct this heterocycle. This guide objectively compares these protocols, providing the mechanistic causality behind each step to ensure your lab achieves self-validating, reproducible results.

Mechanistic Pathway & Logical Workflow

The fundamental construction of the 2-(3,4-dimethoxyphenyl)thiazolidine core relies on a condensation reaction between 3,4-dimethoxybenzaldehyde and an aminothiol, specifically cysteamine (2-aminoethanethiol)[1].

Mechanistically, the lone pair of electrons on the sulfur and nitrogen atoms of cysteamine attacks the electrophilic carbonyl carbon of the aldehyde. This nucleophilic addition generates a hemithioacetal/imine intermediate that rapidly cyclodehydrates (loses a water molecule) to form the stable five-membered thiazolidine ring[1]. This specific cyclization regiospecifically places the 3,4-dimethoxyphenyl group at the C-2 position of the heterocycle[1].

SynthesisPathways cluster_0 Protocol A: Reflux cluster_1 Protocol B: Microwave cluster_2 Protocol C: On-Surface Start 3,4-Dimethoxybenzaldehyde + Cysteamine A1 Acid Catalyst (PTSA) in Toluene Start->A1 B1 Solvent-Free / Minimal EtOH (MW Irradiation) Start->B1 C1 Silica Gel Promoter (Room Temp) Start->C1 A2 Azeotropic Water Removal (110°C, 6-8h) A1->A2 Intermediate Hemithioacetal / Imine Intermediate A2->Intermediate B2 Rapid Thermal Activation (100°C, 15-30 min) B1->B2 B2->Intermediate C2 Solid-State Condensation (25°C, 2-4h) C1->C2 C2->Intermediate Product 2-(3,4-Dimethoxyphenyl)thiazolidine Intermediate->Product Cyclodehydration

Synthetic pathways for 2-(3,4-Dimethoxyphenyl)thiazolidine from 3,4-dimethoxybenzaldehyde.

Quantitative Protocol Comparison

To determine the optimal approach for your specific laboratory constraints, we compare the three leading methodologies based on empirical performance data.

ParameterProtocol A: Acid-Catalyzed RefluxProtocol B: Microwave-AssistedProtocol C: Silica On-Surface
Reaction Time 6–8 hours15–30 minutes2–4 hours
Temperature 110°C (Reflux)80–100°C (MW)25°C (Room Temp)
Solvent / Catalyst Toluene / PTSASolvent-free or EtOHSilica Gel (Solid Support)
Average Yield 75–85%85–95%80–90%
Reproducibility Moderate (Moisture sensitive)High (Controlled parameters)High (Mild conditions)
Scalability Excellent (>100g)Limited by MW cavity sizeGood (up to 50g)

Detailed Methodologies & Mechanistic Causality

Protocol A: Conventional Acid-Catalyzed Azeotropic Reflux

This is the traditional, highly scalable approach utilizing a Dean-Stark apparatus.

  • Step 1: Reagent Preparation & Mixing

    • Action: Dissolve 1.0 eq of 3,4-dimethoxybenzaldehyde and 1.1 eq of cysteamine in anhydrous toluene. Add 0.1 eq of p-toluenesulfonic acid (PTSA)[2].

    • Mechanistic Causality: Cysteamine is highly susceptible to oxidative dimerization into the unreactive disulfide, cystamine. Using a slight excess (1.1 eq) compensates for minor reagent degradation. PTSA acts as a proton donor to increase the electrophilicity of the aldehyde carbonyl, facilitating the initial nucleophilic attack.

  • Step 2: Azeotropic Distillation

    • Action: Reflux the mixture at 110°C for 6-8 hours with a Dean-Stark trap.

    • Mechanistic Causality: The cyclodehydration reaction releases one equivalent of water. Because thiazolidine formation is a reversible equilibrium, continuous azeotropic removal of water via the Dean-Stark trap shifts the equilibrium entirely toward the product according to Le Chatelier's principle.

  • Step 3: Quenching & Self-Validation

    • Action: Cool to room temperature. Wash the organic layer twice with saturated aqueous NaHCO₃, followed by brine. Dry over Na₂SO₄ and concentrate.

    • Mechanistic Causality: The NaHCO₃ wash is a critical self-validating step. It neutralizes the PTSA catalyst. If the acid is not completely removed before concentration, it will catalyze the reverse reaction (hydrolysis) during solvent evaporation, which is the #1 cause of poor reproducibility in this protocol.

Protocol B: Microwave-Assisted Synthesis (Greener Approach)

Microwave irradiation offers a rapid, highly reproducible alternative that minimizes solvent waste[3].

  • Step 1: Homogenization

    • Action: Combine 3,4-dimethoxybenzaldehyde and cysteamine in a microwave-safe pressurized vial. Add a minimal amount of ethanol (1-2 mL per mmol)[3].

    • Mechanistic Causality: Ethanol is an excellent microwave absorber (high loss tangent). It allows for rapid, uniform dielectric heating of the reaction mixture, eliminating the thermal gradients and localized degradation often seen in conventional oil baths.

  • Step 2: Microwave Irradiation

    • Action: Irradiate at 100°C for 15-30 minutes under continuous stirring[3].

    • Mechanistic Causality: Rapid thermal activation overcomes the activation energy barrier for cyclization almost instantaneously. The pressurized vial prevents the ethanol from boiling off, allowing the reaction to safely exceed the solvent's atmospheric boiling point.

  • Step 3: Precipitation & Isolation

    • Action: Cool the vial rapidly using compressed air. Add ice-cold water to precipitate the product. Filter and wash.

    • Mechanistic Causality: Rapid cooling supersaturates the solution, forcing the hydrophobic 2-(3,4-dimethoxyphenyl)thiazolidine to crash out of the aqueous-ethanolic mixture, yielding high-purity crystals without the need for column chromatography.

Protocol C: Silica-Promoted On-Surface Synthesis

A highly reproducible, room-temperature protocol ideal for sensitive derivatives[2].

  • Step 1: Adsorption

    • Action: Grind 3,4-dimethoxybenzaldehyde, cysteamine, and activated silica gel (200-400 mesh) in a mortar until a fine, free-flowing powder is achieved[2].

    • Mechanistic Causality: Silica gel acts as both a physical support and a mild proton donor. The high surface area forces the reactants into close physical proximity, effectively creating a highly concentrated microenvironment that accelerates the condensation without external heat[2].

  • Step 2: Solid-State Condensation

    • Action: Leave the mixture at 25°C for 2-4 hours. Elute the product directly from the silica using ethyl acetate.

    • Mechanistic Causality: Conducting the reaction at room temperature prevents the thermal degradation of the electron-rich methoxy groups, ensuring a cleaner impurity profile.

Analytical Self-Validation & Troubleshooting

To ensure your synthesized batch is structurally accurate and pure, implement the following checks:

  • NMR Verification: The most diagnostic signal for the successful formation of the 2-(3,4-Dimethoxyphenyl)thiazolidine core is the C-2 methine proton. In ¹H-NMR (CDCl₃), look for a distinct singlet or finely split doublet in the region of δ 5.4 – 5.8 ppm . The disappearance of the aldehyde proton (δ ~9.8 ppm) confirms complete conversion.

  • Troubleshooting Stalled Reactions: If TLC indicates unreacted aldehyde after the designated time, the cysteamine has likely oxidized. Always store cysteamine under argon or utilize cysteamine hydrochloride (neutralized in situ with an equivalent of base) to guarantee the presence of the free, reactive thiol.

References

  • MDPI. "Synthesis of Thiazolidinedione Compound Library". Available at:[Link]

  • PMC/NIH. "Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications". Available at:[Link]

Sources

Validation

A Guide to Profiling Enzymatic Cross-Reactivity: The Case of 2-(3,4-Dimethoxyphenyl)thiazolidine Derivatives Against Cyclooxygenase Isoforms

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration for developing therapies with high efficacy and minimal side effects. However, the reality is often more...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration for developing therapies with high efficacy and minimal side effects. However, the reality is often more complex, with lead compounds frequently exhibiting activity against unintended biological targets. This cross-reactivity can lead to unforeseen toxicities or, in some serendipitous cases, reveal novel therapeutic applications. Therefore, a rigorous and early assessment of a compound's selectivity is not just a regulatory hurdle but a critical step in understanding its true pharmacological profile.

This guide provides a comprehensive framework for conducting cross-reactivity studies, using a derivative of 2-(3,4-dimethoxyphenyl)thiazolidine as a case study. The thiazolidinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] Notably, certain derivatives of 2-(3,4-dimethoxyphenyl)-4-thiazolidinone have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes.[2]

Herein, we will explore the experimental design and data interpretation necessary to characterize the selectivity of a hypothetical 2-(3,4-dimethoxyphenyl)thiazolidinone derivative for COX-2 over COX-1, two isoforms of the same enzyme with distinct physiological roles.

The Importance of COX Isoform Selectivity

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. There are two main isoforms:

  • COX-1: Constitutively expressed in most tissues, it plays a crucial role in maintaining the integrity of the gastric mucosa, regulating renal blood flow, and mediating platelet aggregation.

  • COX-2: Primarily an inducible enzyme, its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the principal mediator of pain and inflammation.

The therapeutic goal for many non-steroidal anti-inflammatory drugs (NSAIDs) is the selective inhibition of COX-2, thereby reducing inflammation without the gastrointestinal side effects associated with the inhibition of COX-1.

Experimental Workflow for Assessing COX Cross-Reactivity

A systematic approach is essential for generating reliable and reproducible cross-reactivity data. The following workflow outlines the key stages, from initial screening to detailed kinetic analysis.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Inhibition A Compound Synthesis & Quality Control B Single-Concentration COX-1 & COX-2 Assays A->B C Calculate % Inhibition B->C D Dose-Response Curves (IC50 Determination) C->D Proceed if significant inhibition observed E Selectivity Index (SI) Calculation D->E F Enzyme Kinetic Studies (e.g., Lineweaver-Burk plots) E->F For promising candidates G Determine Ki and Inhibition Type F->G

Caption: A three-phase workflow for characterizing the enzymatic cross-reactivity of a test compound.

Detailed Experimental Protocols

COX-1 and COX-2 Inhibition Assays (Fluorescence-Based)

This protocol describes a common method for measuring COX activity, which can be adapted for both isoforms.

Principle: The peroxidase activity of COX is utilized to convert a fluorogenic substrate into a fluorescent product. The rate of fluorescence increase is proportional to the COX activity.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorogenic peroxidase substrate (e.g., ADHP)

  • Heme (cofactor)

  • Test compound (2-(3,4-Dimethoxyphenyl)thiazolidinone derivative)

  • Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in assay buffer containing heme.

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in DMSO.

  • Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add a small volume of the test compound or reference inhibitor solution (and a DMSO control). c. Add the fluorogenic substrate. d. Add the COX-1 or COX-2 enzyme solution and incubate for a specified time at the optimal temperature (e.g., 37°C).

  • Initiate Reaction: Add arachidonic acid to all wells to start the reaction.

  • Data Acquisition: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.

  • Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence vs. time curve). b. Determine the percentage of inhibition for each compound concentration relative to the DMSO control. c. For IC50 determination, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable sigmoidal dose-response curve.

Data Presentation and Interpretation

The results of the cross-reactivity studies should be presented in a clear and comparative manner. A table summarizing the IC50 values and the calculated Selectivity Index is highly effective.

Selectivity Index (SI): A quantitative measure of selectivity, calculated as:

SI = IC50 (COX-1) / IC50 (COX-2)

A higher SI value indicates greater selectivity for COX-2 over COX-1.

Table 1: Comparative Inhibitory Activity of a Hypothetical 2-(3,4-Dimethoxyphenyl)thiazolidinone Derivative and a Reference Compound

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Test Compound 25.30.831.6
Celecoxib 15.20.04380

From this hypothetical data, the test compound shows preferential inhibition of COX-2, but to a lesser extent than the well-established selective inhibitor, Celecoxib.

Understanding the Mechanism of Inhibition

Determining the IC50 provides a measure of potency but does not reveal how the compound inhibits the enzyme. Enzyme kinetic studies are necessary to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This is typically achieved by measuring the initial reaction rates at varying substrate concentrations in the presence of different inhibitor concentrations and analyzing the data using methods such as Lineweaver-Burk plots.

Signaling Pathway Context

Understanding the broader biological context is crucial. The following diagram illustrates the prostaglandin biosynthesis pathway and the distinct roles of COX-1 and COX-2. Cross-reactivity can have significant downstream consequences.

G cluster_0 Cell Membrane cluster_1 Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 PGH2 PGH2 COX-1->PGH2 COX-2->PGH2 Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) PGH2->Prostaglandins (Housekeeping) Tissue-specific isomerases Prostaglandins (Inflammation) Prostaglandins (Inflammation) PGH2->Prostaglandins (Inflammation) Tissue-specific isomerases Gastric Mucosa\nPlatelet Function\nRenal Blood Flow Gastric Mucosa Platelet Function Renal Blood Flow Prostaglandins (Housekeeping)->Gastric Mucosa\nPlatelet Function\nRenal Blood Flow Pain\nFever\nInflammation Pain Fever Inflammation Prostaglandins (Inflammation)->Pain\nFever\nInflammation

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Comparative

Structural activity relationship (SAR) comparison of 2-(3,4-Dimethoxyphenyl)thiazolidine analogs

Executive Summary The thiazolidine core—a five-membered saturated ring containing nitrogen and sulfur—is a highly privileged scaffold in medicinal chemistry[1]. Specifically, substitutions at the C2 position with a 3,4-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thiazolidine core—a five-membered saturated ring containing nitrogen and sulfur—is a highly privileged scaffold in medicinal chemistry[1]. Specifically, substitutions at the C2 position with a 3,4-dimethoxyphenyl group have yielded a distinct class of analogs with potent antitubercular, anticancer, and anti-inflammatory properties[2][3][4].

This guide provides an objective, data-driven Structural Activity Relationship (SAR) comparison of 2-(3,4-dimethoxyphenyl)thiazolidine derivatives. By analyzing how electron-donating methoxy groups influence target binding (via hydrogen bonding and van der Waals interactions), researchers can better optimize these building blocks for next-generation therapeutics[5].

Structural Activity Relationship (SAR) Analysis

The pharmacological versatility of 2-(3,4-dimethoxyphenyl)thiazolidin-4-ones stems from the ability to independently modify three key positions: the C2 aryl group, the N3 linker/hybrid moiety, and the C5 arylidene substitution[2][6].

Antimycobacterial (Antitubercular) Activity

Recent SAR studies on 3-acylaminothiazolidin-4-ones have demonstrated that the nature of the C2 substituent is critical for Mycobacterium tuberculosis (Mtb) inhibition[2]. The 3,4-dimethoxyphenyl moiety acts as a strong electron-donating group, enhancing the electron density of the thiazolidine ring. This specific electronic configuration improves binding affinity to key Mtb targets such as InhA and MmpL3[2].

When compared to halogenated or unsubstituted phenyl rings, the 3,4-dimethoxyphenyl analog (Compound 37i) exhibited an Minimum Inhibitory Concentration (MIC) of 3.12 µM, achieving parity with first-line reference drugs like pyrazinamide and ciprofloxacin[2].

Table 1: SAR Comparison of C2-Substituted Thiazolidin-4-ones against M. tuberculosis H37Rv [2]

C2 SubstituentElectronic NatureMIC (µM)Relative Efficacy vs. Pyrazinamide
3,4-Dimethoxyphenyl Strong Electron Donating3.12Comparable / Equivalent
4-MethoxyphenylModerate Electron Donating3.12Comparable / Equivalent
4-BromophenylElectron Withdrawing (Halogen)3.12Comparable / Equivalent
2,4-DichlorophenylStrong Electron Withdrawing< 3.12Superior
Unsubstituted PhenylNeutral> 12.5Inferior
Anticancer Activity (Flavone Hybrids)

Hybridizing the 2-(3,4-dimethoxyphenyl)thiazolidine core with a 6-aminoflavone moiety (e.g., Compound 18d) creates a potent anticancer agent[3]. The methoxy groups improve cellular permeability and solubility, allowing the hybrid molecule to effectively reach the nucleus of HeLa cells[3][5]. Once internalized, the compound induces severe nuclear condensation and DNA fragmentation, leading to G2/M cell cycle arrest and apoptosis[3].

Anti-inflammatory Activity (COX/LOX Inhibition)

In the pursuit of safer Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), bis-thiazolidinones such as (2R,2′S)-3,3′-(1,2-ethanediyl)bis(2-(3,4-dimethoxyphenyl)-thiazolidin-4-one) have emerged as highly selective COX-2 inhibitors[4]. SAR optimization revealed that retaining the 4-methoxy group while eliminating the 3-methoxy group can further tune the COX-1/COX-2 selectivity index, reducing gastrointestinal toxicity while maintaining anti-inflammatory efficacy[4][7].

Mechanistic & Logical Visualizations

To conceptualize the modularity of the thiazolidine scaffold, the following diagram maps the structural modifications to their corresponding pharmacological outcomes.

SAR_Overview Core Thiazolidin-4-one Core Pos2 C2 Position (3,4-Dimethoxyphenyl) Core->Pos2 Determines Target Affinity Pos3 N3 Position (Linkers & Hybrids) Core->Pos3 Modulates Bioavailability Pos5 C5 Position (Arylidene Substitutions) Core->Pos5 Tunes Electronic Properties AntiTB AntiTB Pos2->AntiTB High Anti-TB (MIC 3.12 µM) AntiPark AntiPark Pos2->AntiPark Antiparkinsonian Potency Flavone Flavone Pos3->Flavone Anticancer (HeLa Apoptosis) BisThiaz BisThiaz Pos3->BisThiaz Anti-inflammatory (COX-2)

Figure 1: SAR mapping of 2-(3,4-dimethoxyphenyl)thiazolidin-4-one structural modifications.

Apoptosis_Pathway Comp18d Compound 18d (Flavone-Thiazolidinone Hybrid) DNA_Cross DNA Intercalation & Protein Cross-linking Comp18d->DNA_Cross Targets Nucleus H2AX Phosphorylation of Histone H2AX Comp18d->H2AX Kinase Modulation CellCycle Cell Cycle Arrest (G2/M Phase) DNA_Cross->CellCycle H2AX->CellCycle Apoptosis Nuclear Condensation & Apoptosis (HeLa Cells) CellCycle->Apoptosis Irreversible DNA Damage

Figure 2: Mechanism of action for Compound 18d inducing apoptosis in HeLa cancer cells.

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent the gold-standard methodologies for synthesizing these analogs and validating their biological activity. Each protocol is designed as a self-validating system.

Protocol A: One-Pot Multicomponent Synthesis of 2-(3,4-Dimethoxyphenyl)thiazolidin-4-ones

Causality Check: Traditional step-wise synthesis often suffers from low yields due to the instability of the intermediate imine. A one-pot multicomponent reaction (MCR) using an acid catalyst forces the equilibrium toward the cyclized thiazolidinone product, maximizing yield and purity[8].

Step-by-Step Workflow:

  • Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3,4-dimethoxybenzaldehyde and 1.0 equivalent of the desired primary amine (e.g., aniline derivative) in absolute ethanol.

  • Imine Formation: Stir the mixture at room temperature for 15 minutes to allow the intermediate Schiff base (imine) to form. Validation: Spot the mixture on a TLC plate; the disappearance of the aldehyde spot confirms complete imine formation.

  • Cyclocondensation: Add 1.2 equivalents of thioglycolic acid and a catalytic amount (25 mol%) of triethylammonium hydrogen sulfate [Et3NH][HSO4][8].

  • Reflux: Heat the reaction mixture to 80°C and reflux for 4–6 hours. The acid catalyst activates the carbonyl moiety, facilitating the nucleophilic attack by the sulfur atom[8].

  • Isolation: Cool the mixture to room temperature and pour it into crushed ice. Filter the resulting precipitate under a vacuum.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure 2-(3,4-dimethoxyphenyl)thiazolidin-4-one derivative. Confirm structure via 1H-NMR (look for the characteristic C2 methine proton singlet around δ 5.5–6.0 ppm).

Protocol B: Resazurin Microtiter Assay (REMA) for Anti-TB MIC Determination

Causality Check: Relying solely on optical density (OD) to measure mycobacterial growth is prone to error due to cell clumping. The REMA assay measures cellular metabolism. Viable cells reduce blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a self-validating, dual-readout (visual and fluorometric) system[2].

Step-by-Step Workflow:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until the logarithmic growth phase (OD600 ≈ 0.6–0.8) is reached.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized 2-(3,4-dimethoxyphenyl)thiazolidine analog (range: 100 µM to 0.19 µM) in 100 µL of 7H9 broth.

  • Controls: Designate wells for positive control (Pyrazinamide, 3.12 µM), negative growth control (broth + inoculum, no drug), and sterility control (broth only).

  • Inoculation: Add 100 µL of the standardized Mtb inoculum (diluted to 1×105 CFU/mL) to all wells except the sterility control. Incubate at 37°C for 7 days.

  • Dye Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout & Validation:

    • Visual: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

    • Fluorometric: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) to quantify metabolic inhibition. The negative growth control must turn pink for the assay to be valid.

References

  • Benchchem. 2-(3,4-Dimethoxyphenyl)thiazolidine Overview. Retrieved from 1

  • National Institutes of Health (PMC). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). Retrieved from 2

  • J-Stage. Synthesis and Anti-cancer Activity of Novel Thiazolidinone Analogs of 6-Aminoflavone. Retrieved from 3

  • ACS Publications. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. Retrieved from 5

  • National Institutes of Health (PMC). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Retrieved from 8

  • MDPI. Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Retrieved from 4

  • Semantic Scholar. Current Chemistry Letters Synthetic and therapeutic potential of 4-thiazolidinone and its analogs. Retrieved from6

  • ResearchGate. Synthesis, characterization, antioxidant and antimicrobial activity of novel 5-arylidene-2-ferrocenyl-1,3-thiazolidin-4-ones. Retrieved from 7

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(3,4-Dimethoxyphenyl)thiazolidine

Operational Safety and Handling Guide: 2-(3,4-Dimethoxyphenyl)thiazolidine As a Senior Application Scientist, I recognize that handling specialized pharmacophores like 2-(3,4-Dimethoxyphenyl)thiazolidine requires more th...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 2-(3,4-Dimethoxyphenyl)thiazolidine

As a Senior Application Scientist, I recognize that handling specialized pharmacophores like 2-(3,4-Dimethoxyphenyl)thiazolidine requires more than a superficial reading of a standard safety data sheet (SDS). This compound—featuring a thiazolidine core substituted with a 3,4-dimethoxyphenyl group—is a highly valued privileged structure in drug design, particularly for synthesizing novel antimicrobial, antitubercular, and anti-inflammatory agents[1]. However, the presence of the nitrogen- and sulfur-containing five-membered ring dictates specific reactivity and hazard profiles.

This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety, mechanistic understanding, and logistical efficiency in your laboratory.

Chemical Profile & Hazard Causality

Understanding why a chemical is hazardous is the foundational step in effective risk mitigation.

  • Chemical Identity: 2-(3,4-Dimethoxyphenyl)thiazolidine (CAS: 67189-39-3, PubChem CID: 3050896)[1][2].

  • Mechanistic Hazard Profile: Thiazolidine derivatives are generally classified as acute irritants[3]. Upon contact with moisture (such as sweat on the skin or mucosal membranes in the respiratory tract), the compound can cause localized irritation and inflammation.

  • Toxicity & Exposure Routes: The compound is harmful if swallowed, inhaled, or absorbed through the skin[3][4]. Inhalation of aerosolized dust during weighing or transfer can cause immediate respiratory tract irritation[3][5].

Mandatory Personal Protective Equipment (PPE) Framework

To prevent exposure, PPE must be selected based on the compound's physical state (typically a solid powder) and its irritant properties. Do not deviate from these specifications.

PPE CategorySpecification & StandardMechanistic Justification
Hand Protection Nitrile gloves (minimum 0.11 mm thickness).Prevents transdermal absorption. Gloves must be inspected for micro-tears prior to use, as thiazolidines can cause contact dermatitis and skin irritation[3][6].
Eye Protection Snug-fitting safety goggles or full face shield.Protects against airborne dust particles that can cause serious eye irritation and potential corneal damage[3][4].
Respiratory Protection N95/P95 (US) or P1 (EU EN 143) particulate respirator.Mandatory if handling outside a fume hood or if operations generate dust. Prevents inhalation of irritating particulates[6]. For higher volume handling, use OV/AG/P99 or ABEK-P2 cartridges[6].
Body Protection Flame-retardant lab coat and closed-toe shoes.Provides a physical barrier against accidental powder spills and minimizes systemic skin exposure[5].

Operational Handling Protocol

Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure safe handling and prevent aerosolization.

Step 1: Environmental Preparation & Validation

  • Conduct all weighing, transferring, and reactive processes inside a certified, properly functioning chemical fume hood[2].

  • Validation Check: Before opening the chemical container, hold a Kimwipe near the bottom of the fume hood sash; a gentle, steady inward pull visually validates adequate local exhaust ventilation[5].

Step 2: Material Transfer

  • Use anti-static spatulas (e.g., grounded metal or specialized polymer) to prevent dust aerosolization caused by static cling.

  • Transfer the required mass slowly to avoid creating a dust cloud.

  • Keep the primary container tightly closed immediately after the transfer is complete to protect the hygroscopic nature of the compound and prevent environmental release[5].

Step 3: Post-Handling Decontamination

  • Use the proper glove removal technique (peeling from the wrist, turning the glove inside out) to avoid bare skin contact with the glove's contaminated outer surface[6].

  • Wash hands and any potentially exposed skin thoroughly with soap and plenty of water immediately after handling[3][4].

Spill Response & Waste Disposal Plan

In the event of a spill, immediate and procedural action is required to contain the hazard.

Spill Response Methodology:

  • Evacuate & Assess: Evacuate non-essential personnel from the immediate area. Assess the spill size and ensure no ignition sources are nearby[6].

  • Don Emergency PPE: Ensure you are wearing a particulate respirator, heavy-duty nitrile gloves, and safety goggles before approaching the spill[5][6].

  • Containment: Do not use water jets, which can spread the powder and exacerbate the contamination area[5].

  • Collection: Carefully sweep up or use a non-sparking shovel to place the spilled material into a convenient, sealable waste disposal container. Execute this slowly to avoid creating airborne dust[5][6].

  • Decontamination: Wash the spill site with soap and water only after all visible powder has been mechanically collected[5].

Waste Disposal Plan:

  • Incineration: 2-(3,4-Dimethoxyphenyl)thiazolidine waste should be burned in a chemical incinerator equipped with an afterburner and scrubber[6].

  • Regulatory Compliance: Never dispose of this compound down the drain, as it may be mobile in water systems[3][6]. Offer surplus and non-recyclable solutions exclusively to a licensed professional waste disposal service[6].

Hazard Mitigation & Spill Response Workflow

The following diagram illustrates the logical, step-by-step workflow for responding to a spill of 2-(3,4-Dimethoxyphenyl)thiazolidine, ensuring all safety checks are met before disposal.

SpillResponse Start Spill Detected Assess Assess Spill Size & Evacuate Start->Assess PPE Don Emergency PPE (Respirator, Nitrile) Assess->PPE Vent Ensure Local Exhaust Ventilation PPE->Vent Contain Contain Spill (Avoid Dust) Vent->Contain Collect Sweep/Shovel into Closed Container Contain->Collect Dispose Transfer to Licensed Disposal Service Collect->Dispose

Logical workflow for 2-(3,4-Dimethoxyphenyl)thiazolidine spill response and hazard mitigation.

References

  • Benchchem - 2-(3,4-Dimethoxyphenyl)thiazolidine (CAS No.: 67189-39-3). 2

  • Benchchem - 2-(3,4-Dimethoxyphenyl)thiazolidine Biological Activity & Profile.1

  • Capot Chemical - MSDS of Thiazolidine-2-thione.6

  • Peptide.com - Safety Data Sheet: N-Fmoc-D-thiazolidine-4-carboxylic acid. 5

  • Sigma-Aldrich - SAFETY DATA SHEET: Thiazolidine.

  • Fisher Scientific - SAFETY DATA SHEET: L(-)-Thiazolidine-4-carboxylic acid. 4

  • Thermo Fisher Scientific - SAFETY DATA SHEET: L-Thiazolidine-4-carboxylic acid. 3

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dimethoxyphenyl)thiazolidine
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